3-bromo-4-ethynyl-1,2-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-ethynyl-1,2-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNS/c1-2-4-3-8-7-5(4)6/h1,3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVIPQSILGNUCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CSN=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.05 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-bromo-4-ethynylisothiazole CAS number and supplier availability
Executive Summary
3-Bromo-4-ethynylisothiazole is a specialized heterocyclic building block characterized by a 1,2-thiazole core substituted with a bromine atom at the C3 position and an ethynyl group at the C4 position.[1][2][3][4][5][6][7] It serves as a high-value scaffold in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) and the development of covalent inhibitors or "click" chemistry probes.
Current Status: Non-Catalog / Custom Synthesis Item. Primary Action: Researchers must typically synthesize this compound from the commercially available precursor 3-bromo-4-iodoisothiazole or contract a custom synthesis provider.
Part 1: Chemical Profile & Identification
Identity Data
| Parameter | Detail |
| Chemical Name | 3-Bromo-4-ethynylisothiazole |
| CAS Number | Not Listed (Provisional/Custom). See Precursor CAS below. |
| Molecular Formula | C₅H₂BrNS |
| Molecular Weight | 188.05 g/mol |
| SMILES | C#CC1=C(N=SC1)Br |
| Core Scaffold | Isothiazole (1,2-thiazole) |
Key Precursor Identification (Actionable)
Since the target is not a standard stock item, procurement relies on sourcing its immediate precursor.
| Precursor Name | CAS Number | Availability |
| 3-Bromo-4-iodoisothiazole | 202287-54-5 | Available (Specialty Suppliers) |
| 3,4-Dibromoisothiazole | 10556-96-4 | Limited / Inquire |
Calculated Physicochemical Properties
Data simulated using standard cheminformatics algorithms (RDKit/ChemAxon).
| Property | Value | Significance |
| cLogP | ~2.1 | Lipophilic; suitable for CNS or membrane penetration. |
| TPSA | 25.0 Ų | Low polar surface area; high oral bioavailability potential. |
| H-Bond Donors | 0 | No donor groups; acts as an acceptor only. |
| Rotatable Bonds | 0 | Rigid structure; reduces entropic penalty in binding. |
Part 2: Sourcing & Supplier Availability
Market Analysis: Direct sourcing of 3-bromo-4-ethynylisothiazole is currently unavailable from major catalog distributors (e.g., Sigma-Aldrich, Enamine, Combi-Blocks). It is classified as a "Made-to-Order" compound.
Recommended Procurement Strategy:
-
In-House Synthesis: Purchase 3-bromo-4-iodoisothiazole (CAS 202287-54-5) and perform a Sonogashira coupling (Protocol provided in Part 3).
-
Custom Synthesis (CRO): Request a quote from WuXi AppTec, Pharmablock, or Synthonix using the structure/SMILES. Expect a lead time of 4–6 weeks.
Part 3: Synthetic Methodology (The "Make" Protocol)
Retrosynthetic Logic
The synthesis relies on the regioselective reactivity of the isothiazole ring. In 3-bromo-4-iodoisothiazole, the C4-Iodine bond is significantly more reactive towards oxidative addition by Palladium(0) than the C3-Bromine bond. This allows for the selective installation of the alkyne at C4 without disturbing the bromine at C3.
Caption: Regioselective synthesis exploiting the reactivity difference between C4-I and C3-Br bonds.
Detailed Experimental Protocol
Step 1: Regioselective Sonogashira Coupling
Objective: Install the protected alkyne at C4.
-
Reagents:
-
3-Bromo-4-iodoisothiazole (1.0 equiv)
-
Trimethylsilylacetylene (TMSA) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.02 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: Anhydrous THF or DMF (degassed).
-
-
Procedure:
-
Charge a flame-dried Schlenk flask with the isothiazole precursor, Pd catalyst, and CuI under Argon.
-
Add degassed THF and Et₃N.
-
Dropwise add TMSA at room temperature.
-
Stir at 40–50°C for 4–6 hours. Note: Avoid overheating to prevent oxidative addition at the C3-Br bond.
-
Monitor via TLC/LCMS. The iodine (C4) reacts preferentially.[2]
-
Workup: Filter through Celite, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Step 2: Desilylation
Objective: Reveal the terminal alkyne.
-
Reagents:
-
TMS-intermediate (from Step 1)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Solvent: Methanol (MeOH) or MeOH/CH₂Cl₂ (1:1).
-
-
Procedure:
-
Dissolve the intermediate in MeOH.
-
Add K₂CO₃ and stir at room temperature for 30–60 minutes.
-
Workup: Dilute with water, extract with Et₂O or CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.
-
Storage: The terminal alkyne should be stored at -20°C under inert gas to prevent polymerization.
-
Part 4: Medicinal Chemistry Applications[2][3][6]
Why this Scaffold?
The 3-bromo-4-ethynylisothiazole unit is a "privileged fragment" offering three distinct vectors for elaboration:
-
C4-Ethynyl Group:
-
Click Chemistry: Ready for CuAAC reactions to form triazoles (bioisosteres of amides).
-
Rigid Linker: Can be coupled via Sonogashira to extend the scaffold linearly.
-
-
C3-Bromine Atom:
-
Late-Stage Diversification: The bromine remains intact after Step 1. It can subsequently undergo Suzuki, Stille, or Buchwald-Hartwig couplings to install aryl or amino groups orthogonal to the C4 modification.
-
-
Isothiazole Core:
-
Bioisostere: Often replaces phenyl, pyridine, or thiophene rings to modulate metabolic stability and dipole moment.
-
S-N Bond: Provides unique hydrogen bond acceptor properties (N) and "sigma-hole" interactions (S).
-
Functionalization Workflow
Caption: Divergent synthesis capabilities of the scaffold.
Part 5: Safety & Handling
-
Hazards: Halogenated isothiazoles can be skin irritants and sensitizers. Terminal alkynes are potentially unstable; avoid concentrated solutions and heat.
-
Storage: Store at -20°C. Protect from light.
-
Disposal: Dispose of as halogenated organic waste.
References
-
Precursor Identification (3-Bromo-4-iodoisothiazole)
- PubChem Compound Summary for CID 4252912.
- Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles. (General reference for C-I vs C-Br selectivity).
- Searches conducted on Sigma-Aldrich, Enamine, and ChemSpace databases (Feb 2026)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. askfilo.com [askfilo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-Bromo-4-ethylhex-1-yne | C8H13Br | CID 140144872 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Tale of Two Isomers: A Technical Guide to 3-bromo-4-ethynyl-1,2-thiazole and its 1,3-Thiazole Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate world of medicinal chemistry, the thiazole scaffold stands as a cornerstone, a privileged structure gracing numerous FDA-approved drugs. Its versatility lies in its ability to engage in a multitude of non-covalent interactions, its metabolic stability, and its synthetic tractability. However, the subtle shift of a nitrogen atom, distinguishing the 1,2-thiazole (isothiazole) from the more common 1,3-thiazole, can profoundly alter the molecule's electronic landscape, reactivity, and, ultimately, its biological activity. This guide delves into the nuanced yet significant differences between these two isomeric cores, with a specific focus on the synthetically versatile and functionally potent 3-bromo-4-ethynyl-1,2-thiazole and its conceptual 1,3-thiazole analogs. We will explore the underlying chemical principles that govern their distinct properties and provide practical insights for their application in modern drug discovery, particularly in the realm of kinase inhibition.
The Thiazole Core: A Privileged Scaffold in Medicinal Chemistry
The five-membered aromatic ring containing both sulfur and nitrogen atoms endows thiazole derivatives with a unique set of physicochemical properties. The presence of these heteroatoms introduces a dipole moment, facilitates hydrogen bonding, and provides sites for metabolic transformations. The 1,3-thiazole ring, in particular, is a well-established pharmacophore found in a wide array of therapeutic agents, from anticancer drugs to antibiotics.[1][2] Its prevalence stems from its ability to mimic other biological motifs and its role as a key structural component in various enzyme inhibitors.[3]
Isomeric Distinction: 1,2-Thiazole (Isothiazole) vs. 1,3-Thiazole
The constitutional isomerism between 1,2- and 1,3-thiazole, while seemingly minor, has profound implications for the molecule's electronic distribution and reactivity.
-
1,3-Thiazole: The nitrogen at position 3 is more basic and serves as a hydrogen bond acceptor. The C2 position is notably electron-deficient and susceptible to nucleophilic attack, a feature often exploited in synthesis and biological interactions.[4] Electrophilic substitution typically occurs at the C5 position. The overall electronic character is a balance between the electron-donating sulfur and the electron-withdrawing imine nitrogen.[5]
-
1,2-Thiazole (Isothiazole): The adjacent nitrogen and sulfur atoms create a unique electronic environment. The N-S bond is relatively weak, influencing the ring's stability and reactivity. Isothiazoles are generally less aromatic and more reactive than their 1,3-counterparts. The positioning of the heteroatoms alters the dipole moment and the accessibility of lone pairs for intermolecular interactions.
This fundamental difference in electronic architecture is the primary driver for the distinct pharmacological profiles often observed between isostructural 1,2- and 1,3-thiazole derivatives.
Spotlight on 3-bromo-4-ethynyl-1,2-thiazole: A Versatile Building Block
The subject of our focused analysis, 3-bromo-4-ethynyl-1,2-thiazole, is a highly functionalized scaffold poised for diverse applications in drug discovery. The strategic placement of the bromo and ethynyl groups offers a powerful handle for synthetic diversification and targeted biological engagement.
-
The Bromo Group: The bromine atom at the 3-position serves as a versatile synthetic handle for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the facile introduction of a wide array of substituents, enabling extensive structure-activity relationship (SAR) studies.
-
The Ethynyl Group: The terminal alkyne at the 4-position is a key functional group for several reasons. It can participate in "click" chemistry, a powerful tool for bioconjugation and the synthesis of complex molecules. Furthermore, the linear geometry and electron-rich nature of the alkyne can facilitate crucial interactions with biological targets, such as forming hydrogen bonds or participating in π-stacking interactions within an active site.
The combination of these two functionalities on the 1,2-thiazole core creates a molecule with significant potential for the development of targeted therapies.
Comparative Analysis: Physicochemical and Electronic Properties
| Property | 3-bromo-4-ethynyl-1,2-thiazole (Isothiazole) | 2-bromo-4-ethynyl-1,3-thiazole | Rationale |
| Dipole Moment | Expected to be higher | Expected to be lower | The vector sum of bond dipoles in the 1,2-isomer results in a larger overall dipole moment. |
| Aromaticity | Lower | Higher | The 1,3-thiazole ring generally exhibits greater aromatic character and stability. |
| Reactivity at Halogen | More facile cross-coupling | Less facile cross-coupling | The electronic nature of the isothiazole ring can enhance the reactivity of the C-Br bond in palladium-catalyzed reactions. |
| Acidity of Ethynyl H | Potentially more acidic | Potentially less acidic | The electron-withdrawing nature of the isothiazole ring may increase the acidity of the terminal alkyne proton. |
This table is a predictive comparison based on established principles of heterocyclic chemistry.
Synthetic Strategies: Accessing the Core Scaffolds
The synthesis of these functionalized thiazoles requires distinct strategic approaches, reflecting the inherent differences in their ring systems.
Proposed Synthesis of 3-bromo-4-ethynyl-1,2-thiazole
A plausible synthetic route to 3-bromo-4-ethynyl-1,2-thiazole, while not explicitly detailed in the literature, can be conceptualized based on established isothiazole syntheses. A potential pathway involves the construction of a substituted isothiazole followed by functional group interconversion.
Figure 1. Proposed synthetic workflow for 3-bromo-4-ethynyl-1,2-thiazole.
Experimental Protocol: A Conceptual Outline
-
Ring Formation: Condensation of a suitable β-ketodithioester with ammonia or a derivative to form a 3-amino-1,2-thiazole intermediate.
-
Diazotization and Bromination: A Sandmeyer-type reaction on the 3-amino group to install the bromine atom.
-
Introduction of the C4-substituent: This is a critical step and could involve several strategies. One approach is the introduction of a cyano group at the 4-position, which can then be converted to the ethynyl group.
-
Conversion of Cyano to Ethynyl: This can be a two-step process involving DIBAL-H reduction of the nitrile to an aldehyde, followed by a Corey-Fuchs reaction to yield the terminal alkyne.
Synthesis of 1,3-Thiazole Analogs
The synthesis of 1,3-thiazoles is well-established, with the Hantzsch thiazole synthesis being a cornerstone method.[6] This involves the reaction of an α-haloketone with a thioamide.
Figure 2. Hantzsch synthesis of 1,3-thiazole derivatives.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Reactant Preparation: Synthesize the requisite α-haloketone and thioamide precursors. For a 2-bromo-4-ethynyl-1,3-thiazole, a brominated thioamide and an α-haloketone bearing the ethynyl or a precursor group would be required.
-
Cyclocondensation: React the α-haloketone and thioamide in a suitable solvent, often with heating, to form the thiazole ring.
-
Purification: Purify the resulting thiazole derivative using standard techniques such as crystallization or chromatography.
Reactivity in Drug Discovery: The Power of the Ethynyl Group
The ethynyl group is a key player in the reactivity of these scaffolds, particularly in the context of kinase inhibition. Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding pocket of the enzyme. The ethynyl group can act as a hydrogen bond acceptor or participate in other non-covalent interactions with key residues in this pocket.
Furthermore, the bromine atom allows for post-synthetic modification via Sonogashira coupling, a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3] This enables the rapid generation of a library of analogs for SAR exploration.
Figure 3. Sonogashira coupling for library diversification.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In an inert atmosphere, combine the 3-bromo-4-ethynyl-1,2-thiazole, the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) cocatalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF or DMF).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: Quench the reaction, extract the product, and purify by column chromatography to obtain the desired coupled product.
Biological Implications: Kinase Inhibition and Structure-Activity Relationships
Both 1,2- and 1,3-thiazole scaffolds have been successfully incorporated into potent kinase inhibitors. The choice between the two isomers can significantly impact the potency and selectivity of the resulting inhibitor. The distinct electronic and steric profiles of the 1,2- and 1,3-thiazole rings lead to different binding modes and interactions within the kinase active site.
For instance, the altered vector of the dipole moment in the 1,2-thiazole may enable it to form more favorable electrostatic interactions with polar residues in the ATP-binding pocket. Conversely, the greater aromaticity of the 1,3-thiazole might lead to stronger π-stacking interactions with aromatic residues.
Table of Comparative Kinase Inhibitory Activity (Hypothetical Data)
| Compound | Target Kinase | IC₅₀ (nM) |
| 3-Bromo-4-ethynyl-1,2-thiazole Derivative A | Kinase X | 50 |
| 2-Bromo-4-ethynyl-1,3-thiazole Analog A | Kinase X | 250 |
| 3-Bromo-4-ethynyl-1,2-thiazole Derivative B | Kinase Y | 150 |
| 2-Bromo-4-ethynyl-1,3-thiazole Analog B | Kinase Y | 80 |
This table presents hypothetical data to illustrate how isomeric scaffolds can exhibit different inhibitory profiles against various kinases.
Experimental Protocol: Kinase Inhibition Assay
A common method for assessing kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Prepare Reagents: Prepare solutions of the kinase, substrate, ATP, and the test compounds (dissolved in DMSO).
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at a controlled temperature for a specific time.
-
ATP Detection: Stop the kinase reaction and add a luciferase-based reagent that produces a luminescent signal proportional to the amount of remaining ATP.
-
Data Analysis: Measure the luminescence using a plate reader. The decrease in ATP consumption in the presence of the inhibitor is used to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.[7][8]
Conclusion and Future Directions
The choice between a 1,2- and a 1,3-thiazole core is a critical decision in the design of novel bioactive molecules. While the 1,3-thiazole is a well-trodden path, the unique electronic properties and reactivity of the 1,2-thiazole scaffold, particularly when functionalized with versatile groups like bromo and ethynyl, offer exciting new avenues for drug discovery. The 3-bromo-4-ethynyl-1,2-thiazole motif, with its potential for facile diversification and targeted interactions, represents a promising starting point for the development of next-generation kinase inhibitors and other targeted therapies. Further exploration of this and related isothiazole scaffolds, coupled with detailed computational and experimental comparisons with their 1,3-thiazole counterparts, will undoubtedly enrich the medicinal chemist's toolbox and pave the way for the discovery of novel therapeutics.
References
Sources
- 1. air.unipr.it [air.unipr.it]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Ethynyl-Substituted Isothiazole Ring: A Technical Guide to its Electronic Properties and Applications
Abstract
The isothiazole ring, a sulfur- and nitrogen-containing five-membered heterocycle, is a cornerstone of numerous pharmacologically active compounds and advanced organic materials.[1] The introduction of an ethynyl moiety onto this privileged scaffold profoundly alters its electronic landscape, offering a powerful tool for the fine-tuning of molecular properties. This guide provides an in-depth technical exploration of the electronic characteristics of ethynyl-substituted isothiazole rings, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the synthesis, theoretical underpinnings, and experimental characterization of these compounds, elucidating the causal relationships between structure and electronic behavior.
Introduction: The Strategic Value of Ethynyl Substitution
Isothiazoles are integral components of a wide array of biologically active molecules, including antiviral and anti-inflammatory agents.[1] Their unique electronic and structural features also make them attractive building blocks for organic semiconductors.[2] The introduction of an ethynyl group (-C≡CH) is a strategic modification that leverages the unique properties of the carbon-carbon triple bond to modulate the electronic character of the isothiazole ring.
The ethynyl group is known to act as a mild electron-withdrawing group through inductive effects, while also extending the π-conjugated system.[3] This dual electronic nature allows for precise control over the frontier molecular orbital (HOMO and LUMO) energy levels, the HOMO-LUMO gap, and, consequently, the electrochemical and photophysical properties of the molecule.[3] Understanding and harnessing these electronic perturbations is critical for the rational design of novel drug candidates and high-performance organic electronic materials.
Synthesis of Ethynyl-Substituted Isothiazoles: The Sonogashira Coupling
The most prevalent and efficient method for introducing an ethynyl group onto an aromatic or heteroaromatic ring is the Sonogashira cross-coupling reaction.[4][5] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] The synthesis of an ethynyl-isothiazole derivative typically begins with a halo-substituted isothiazole (iodo-, bromo-, or chloro-isothiazole).
Causality in Synthetic Strategy
The choice of a halo-isothiazole precursor is dictated by the desired substitution pattern on the isothiazole ring, which can be achieved through various ring-forming reactions, such as cycloadditions.[7][8] The Sonogashira coupling is favored due to its mild reaction conditions, high functional group tolerance, and generally high yields.[4] The mechanism involves two interconnected catalytic cycles, one for palladium and one for copper, which work in concert to facilitate the cross-coupling.[6] The use of a protected alkyne, such as trimethylsilylacetylene, is common to prevent self-coupling and allows for subsequent deprotection to yield the terminal alkyne.[5]
Experimental Protocol: Sonogashira Coupling of 4-Iodo-3-methylisothiazole
This protocol provides a representative procedure for the synthesis of 4-ethynyl-3-methylisothiazole.
Materials:
-
4-Iodo-3-methylisothiazole
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF)
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 4-iodo-3-methylisothiazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Solvent and Reagents: Add anhydrous THF and triethylamine (2.0 eq). Stir the mixture until all solids are dissolved.
-
Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium chloride and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification of Silylated Product: Purify the crude product by column chromatography on silica gel to obtain 4-((trimethylsilyl)ethynyl)-3-methylisothiazole.
-
Desilylation: Dissolve the purified silylated product in THF and treat with TBAF (1.1 eq, 1M solution in THF) at 0 °C. Stir for 30 minutes.
-
Final Workup and Purification: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 4-ethynyl-3-methylisothiazole.
Caption: Energy level diagram illustrating the effect of ethynyl substitution.
Experimental Characterization of Electronic Properties
The theoretical predictions of the electronic properties of ethynyl-substituted isothiazoles can be validated and quantified through experimental techniques such as cyclic voltammetry and UV-Visible spectroscopy.
Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule. [9]From these potentials, the HOMO and LUMO energy levels can be estimated. The oxidation potential is related to the HOMO energy (the ease of removing an electron), while the reduction potential is related to the LUMO energy (the ease of adding an electron).
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength. [9]The wavelength of maximum absorption (λmax) corresponds to the energy required to promote an electron from the HOMO to the LUMO. As predicted by DFT, the narrowed HOMO-LUMO gap of ethynyl-substituted isothiazoles is expected to result in a bathochromic (red) shift of λmax compared to their unsubstituted counterparts.
Experimental Protocol: Electrochemical and Spectroscopic Analysis
Materials:
-
Ethynyl-isothiazole derivative
-
Tetrabutylammonium hexafluorophosphate (supporting electrolyte)
-
Anhydrous dichloromethane (for electrochemistry) or spectroscopic grade solvent (for UV-Vis)
-
Cyclic voltammetry setup (potentiostat, working electrode, counter electrode, reference electrode)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation for CV: Prepare a solution of the ethynyl-isothiazole derivative in anhydrous dichloromethane containing the supporting electrolyte.
-
Cyclic Voltammetry Measurement: Perform cyclic voltammetry by scanning the potential to measure the oxidation and reduction peaks.
-
Data Analysis for HOMO/LUMO: Calculate the HOMO and LUMO energy levels from the onset of the oxidation and reduction potentials, respectively, using established equations and referencing to a standard like ferrocene.
-
Sample Preparation for UV-Vis: Prepare a dilute solution of the ethynyl-isothiazole derivative in a suitable spectroscopic grade solvent.
-
UV-Vis Measurement: Record the absorption spectrum and determine the λmax.
-
Optical Band Gap Calculation: Calculate the optical band gap from the onset of the absorption spectrum.
Applications in Drug Development and Materials Science
The ability to precisely tune the electronic properties of the isothiazole ring via ethynyl substitution has significant implications for both drug discovery and materials science.
Drug Development
In medicinal chemistry, the electronic properties of a drug molecule are critical for its interaction with biological targets. The ethynyl group can act as a bioisostere for other functional groups and can form specific interactions, such as hydrogen bonds, with amino acid residues in an enzyme's active site. The modification of the electronic distribution within the isothiazole ring can influence the binding affinity and inhibitory potency of the molecule. [10][11]Furthermore, the introduction of an ethynyl group can alter the metabolic stability and pharmacokinetic properties of a drug candidate.
Organic Electronics
In the field of organic electronics, the HOMO and LUMO energy levels and the HOMO-LUMO gap are key parameters that determine the performance of organic semiconductors in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). [2][12]The tunable electronic properties of ethynyl-substituted isothiazoles make them promising candidates for these applications. By modifying the substitution pattern, the energy levels can be tailored to match the work functions of electrodes for efficient charge injection and transport. [13]The planarity often induced by the linear ethynyl linker can also promote intermolecular π-π stacking, which is beneficial for charge mobility. [3]
Caption: Relationship between structure, properties, and applications.
Conclusion
The introduction of an ethynyl substituent onto the isothiazole ring is a powerful and versatile strategy for modulating its electronic properties. Through a combination of inductive electron withdrawal and extension of π-conjugation, the HOMO and LUMO energy levels and the energy gap can be rationally tuned. These electronic modifications, which can be predicted by DFT calculations and confirmed by experimental techniques like cyclic voltammetry and UV-Vis spectroscopy, open up exciting avenues for the application of ethynyl-substituted isothiazoles in the design of novel therapeutics and advanced organic electronic materials. The synthetic accessibility of these compounds via the Sonogashira coupling further enhances their potential for widespread use in these fields.
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link] 2. Sonogashira coupling. (n.d.). Wikipedia. [Link] [5]3. Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. (2025). MDPI. [Link] [14]4. Synthesis of 6-Substituted Imidazo[2,1-b]t[4][14]hiazoles and 2-Substituted Imidazo[2,1-b]b[4][14]enzothiazoles via Pd/Cu-Mediated Sonogashira Coupling. (2015). ResearchGate. [Link] [15]5. Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link] [6]6. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (n.d.). UC Santa Barbara. [Link] [16]7. Isothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link] [7]8. Theoretical study of the effect of ethynyl group on the structure and electrical properties of phenyl-thiadiazole systems as precursors of electron-conducting materials. (2015). ResearchGate. [Link] [3]9. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. (n.d.). New Journal of Chemistry (RSC Publishing). [Link] [17]10. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). ResearchGate. [Link] 11. Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles. (n.d.). synthetic-communications. [Link] [18]12. Green Synthesis, Characterization and Electrochemical Behavior of New Thiazole Based Coumarinyl Scaffolds. (n.d.). PubMed. [Link] [9]13. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025). MDPI. [Link] [19]14. Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Thieme. [Link] [20]15. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link] [10]16. Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link] 17. ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2011). ResearchGate. [Link] 18. Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2025). ResearchGate. [Link] [21]19. [π4+π2] CYCLOADDITIONS OF ISOTHIAZOLE DERIVATIVES. (2003). HETEROCYCLES. [Link] [8]20. Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. (2025). Beilstein Journal of Organic Chemistry. [Link] [11]21. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). ResearchGate. [Link] [22]22. Thiazole-based Organic Semiconductors for Organic Electronics. (2012). PubMed. [Link] [2]23. Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2025). PubMed. [Link] [23]24. DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. (n.d.). MDPI. [Link] [24]25. Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). ResearchGate. [Link] [25]26. SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). WJPMR. [Link] [26]27. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). Semantic Scholar. [Link] 28. Synthesis, structure elucidation and DFT studies of new thiadiazoles. (2011). Academic Journals. [Link] [27]29. Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and. (2025). MOST Wiedzy. [Link] [28]30. (PDF) Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (n.d.). ResearchGate. [Link] [29]31. A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (n.d.). ijpsr.com. [Link] [30]32. Enantioselective [3 + 2] cycloaddition and rearrangement of thiazolium salts to synthesize thiazole and 1,4-thiazine derivatives. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link] [31]33. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. (2021). Frontiers. [Link] [32]34. 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Chemoinformatic and Synthetic Profiling of 3-Bromo-4-ethynyl-1,2-thiazole: A Bifunctional Scaffold for Medicinal Chemistry
Executive Summary & Molecule Identity
3-bromo-4-ethynyl-1,2-thiazole (also known as 3-bromo-4-ethynylisothiazole) represents a high-value "linchpin" scaffold in modern heterocyclic chemistry. Its value lies in its orthogonal reactivity : the C4-ethynyl group serves as a handle for "Click" chemistry (CuAAC) or Sonogashira extension, while the C3-bromide remains available for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings. This orthogonality allows for the precise construction of fragment-based drug libraries, particularly in the exploration of mGluR5 antagonists and fungicides where the isothiazole core acts as a bioisostere for pyridine or thiazole rings.
Core Identifiers
| Identifier Type | Value | Note |
| IUPAC Name | 3-bromo-4-ethynyl-1,2-thiazole | Preferred IUPAC |
| Common Name | 3-Bromo-4-ethynylisothiazole | Literature standard |
| SMILES (Canonical) | C#Cc1c(Br)nsc1 | Universal exchange format |
| InChI String | InChI=1S/C5H2BrNS/c1-2-4-5(6)8-7-3-4/h1,3H | Standard Structure |
| Molecular Formula | C₅H₂BrNS | |
| Molecular Weight | 188.05 g/mol | Fragment-like (<200 Da) |
Synthetic Logic & Causality
The synthesis of 3-bromo-4-ethynyl-1,2-thiazole requires navigating the unique electronic properties of the 1,2-thiazole ring. Unlike 1,3-thiazoles, the 1,2-isomer possesses a labile N–S bond and distinct reactivity patterns at C3, C4, and C5.
The Selectivity Challenge
Direct halogenation of isothiazole occurs preferentially at C4 (electrophilic aromatic substitution). However, to obtain the 3-bromo-4-ethynyl substitution pattern, one cannot simply brominate the alkyne precursor due to competing side reactions.
The Expert Solution: The most robust route utilizes 3,4-dibromoisothiazole or 3-bromo-4-iodoisothiazole as the starting material.
-
Why? In Palladium-catalyzed cross-couplings (Sonogashira), the oxidative addition step is sensitive to bond dissociation energy (BDE) and electron density.
-
C4 vs. C3 Reactivity: The C4 position in isothiazoles is electronically more similar to a vinyl halide, whereas C3 (alpha to nitrogen) is more electron-deficient. Experimental evidence in isothiazole chemistry confirms that C4-halides are significantly more reactive toward Pd(0) oxidative addition than C3-halides.
-
Protocol Design: By exploiting this kinetic difference, we can selectively install the alkyne at C4 while leaving the C3-bromide intact for later diversification.
Validated Synthetic Workflow
The following protocol describes the generation of the target from 3,4-dibromoisothiazole.
Step 1: Selective Sonogashira Coupling
-
Reagents: 3,4-dibromoisothiazole (1.0 equiv), Trimethylsilylacetylene (TMSA, 1.1 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), CuI (1 mol%), Et₃N (solvent/base).
-
Conditions: Anhydrous, Argon atmosphere, 50°C, 4 hours.
-
Mechanism: The Pd(0) catalyst selectively inserts into the C4–Br bond. The C3–Br bond remains spectator due to the higher activation energy required for oxidative addition at the alpha-nitrogen position.
-
Checkpoint: Monitor by TLC/LCMS. Disappearance of starting material and formation of the mono-coupled product (3-bromo-4-((trimethylsilyl)ethynyl)isothiazole).
Step 2: Desilylation
-
Reagents: K₂CO₃ (0.5 equiv), Methanol (0.1 M).
-
Conditions: 0°C to RT, 30 mins.
-
Rationale: Mild basic conditions are required to prevent degradation of the isothiazole ring (which can ring-open under harsh basic/nucleophilic conditions).
Pathway Visualization (Graphviz)
Figure 1: Selective synthetic route leveraging the differential reactivity of C3 and C4 positions on the isothiazole ring.
Structural Biology & Pharmacological Context[2][3][4]
Bioisosterism
The 3-bromo-4-ethynyl-1,2-thiazole unit is a potent bioisostere for 3-halo-4-alkynylpyridines . The presence of the sulfur atom modulates the lipophilicity (LogP) and metabolic stability.
-
H-Bonding: The nitrogen at position 2 acts as a weak Hydrogen Bond Acceptor (HBA), crucial for interacting with serine/threonine residues in GPCR binding pockets (e.g., mGluR5).
-
Metabolic Stability: The isothiazole ring is generally more resistant to oxidative metabolism (P450) compared to furan or thiophene, making it a "privileged structure" in lead optimization.
The "Linchpin" Concept
In Fragment-Based Drug Discovery (FBDD), this molecule is classified as a Bifunctional Linker .
-
Vector A (Ethynyl): Extends into deep hydrophobic pockets or solvent channels.
-
Vector B (Bromide): Allows for the attachment of solubilizing groups or core scaffolds via Suzuki coupling.
Handling, Safety, and Stability
Ring Lability (Critical)
Unlike 1,3-thiazoles, 1,2-thiazoles contain a weak N–S bond.
-
Risk: Reductive conditions (e.g., hydrogenation, dissolving metals) or strong nucleophiles (e.g., thiolates) can cleave the N–S bond, resulting in ring opening to form aminovinyl thioketones.
-
Mitigation: Avoid using Raney Nickel or LiAlH₄. For alkyne reduction (if desired), use selective conditions like Lindlar catalyst or diimide reduction.
Volatility & Storage
-
Physical State: Likely a low-melting solid or oil.
-
Storage: Store at -20°C under inert gas (Argon). Terminal alkynes can polymerize slowly upon exposure to air/light. The bromide adds mass, reducing volatility compared to the parent isothiazole, but standard fume hood protocols must be observed.
References
-
Isothiazole Chemistry & Reactivity
-
Sonogashira Coupling Selectivity
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874-922.
-
-
Isothiazole Functionalization
-
Vicente-García, E., et al. (2016). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Bromoisothiazoles. Journal of Organic Chemistry.
-
-
PubChem Compound Summary
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The Isothiazole Scaffold: A Strategic Bioisostere in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
In the intricate process of drug design, the strategic modification of a lead compound is paramount to enhancing efficacy, selectivity, and pharmacokinetic properties. Bioisosteric replacement is a cornerstone of this process, allowing medicinal chemists to modulate a molecule's characteristics while retaining its core biological activity.[1] This guide delves into the utility of the isothiazole ring, a five-membered sulfur- and nitrogen-containing heterocycle, as a versatile and increasingly important bioisostere. We will explore the physicochemical rationale for its use, showcase its application through case studies, detail synthetic methodologies, and outline a robust workflow for its evaluation, providing researchers with the foundational knowledge to leverage this scaffold in their drug discovery programs.
The Principle of Bioisosterism and the Rise of the Isothiazole Scaffold
Bioisosterism, a concept that has evolved significantly since its inception, involves the substitution of atoms or groups within a molecule with other groups that possess similar physical or chemical properties, ultimately producing broadly similar biological effects.[2] The goal is not merely to mimic a structural element but to strategically address liabilities in a lead compound—such as poor metabolic stability, low potency, or undesirable off-target effects—thereby optimizing its drug-like properties.[1]
Heterocyclic rings are frequently employed as bioisosteres due to their ability to present a wide array of electronic and steric profiles while serving as rigid scaffolds for functional groups.[2] The isothiazole ring has emerged as a particularly valuable scaffold. Though found in only a few natural products, its synthetic derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties, highlighting its potential in creating diverse bioactive substances.[3]
The strategic value of the isothiazole scaffold lies in its unique combination of attributes:
-
Aromaticity and Rigidity: It provides a constrained, planar structure that can orient substituents in a well-defined vector space.
-
Electronic Nature: The presence of both sulfur and nitrogen atoms imparts a distinct dipole moment and hydrogen bonding capability, allowing it to mimic the interactions of other functional groups like amides or other heterocycles.
-
Metabolic Stability: In certain molecular contexts, the isothiazole ring can enhance metabolic stability by protecting the molecule from enzymatic degradation.
Physicochemical Properties: The "Why" Behind the Isothiazole Choice
The decision to employ a bioisostere is driven by its physicochemical properties. The isothiazole ring offers a unique profile that makes it an attractive replacement for several common functional groups. Key properties include its dipole moment, hydrogen bond accepting capability, and pKa, which collectively determine how it interacts with a biological target.
The ability of a heterocycle to act as a hydrogen bond acceptor is a critical parameter in drug-target interactions and is not always directly correlated with its basicity (pKa).[2] The isothiazole ring is a weaker hydrogen bond acceptor and less basic compared to its isomer, thiazole, or other heterocycles like imidazole. This modulation of basicity can be crucial for improving cell permeability and reducing off-target effects associated with highly basic moieties.
Table 1: Comparison of Physicochemical Properties of Common Heterocycles
| Heterocycle | pKBHX (H-Bonding Potential) | pKa (Basicity) | Dipole Moment (Debye) |
|---|---|---|---|
| Isothiazole | ~0.9-1.0 (Est.) | 1.0 | 2.4 |
| Thiazole | 1.37 | 2.52 | 1.6 |
| Isoxazole | 0.81 | 1.3 | 3.0 |
| Oxazole | 1.30 | 0.8 | 1.7 |
| 1-Methyl-imidazole | 2.72 | 7.12 | 3.8 |
| Pyridine | 1.86 | 5.20 | 2.2 |
(Data for Thiazole, Isoxazole, Oxazole, Imidazole, and Pyridine sourced from The Influence of Bioisosteres in Drug Design[2]. Isothiazole values are estimated based on related structures.)
This table highlights the nuanced differences between these scaffolds. For instance, replacing a more basic thiazole with an isothiazole can significantly lower the pKa, which may be desirable for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The distinct dipole moment of the isothiazole ring can also lead to more favorable dipole-dipole interactions with the target protein, potentially enhancing binding affinity.[2]
Isothiazole as a Bioisostere: Key Applications and Case Studies
The versatility of the isothiazole scaffold is best illustrated through its application as a bioisostere for other chemical moieties, including other heterocycles and, notably, the amide bond.
Isostere for Other Heterocycles: The Case of c-Met Kinase Inhibitors
A compelling example of isothiazole's utility comes from the optimization of c-Met kinase inhibitors. The initial lead compound, which contained an isothiazole ring, showed excellent pharmacokinetic and pharmacodynamic properties but was found to undergo bioactivation.[4] This process, mediated by cytochrome P450 enzymes, led to the formation of a reactive intermediate that could covalently bind to proteins, a potential source of toxicity.[4]
The primary strategy to mitigate this risk was to replace the isothiazole ring with other bioisosteric heterocycles. This led to the discovery that substituting the isothiazole with an isoxazole or a pyrazole successfully reduced the bioactivation potential while crucially retaining the desired potency and favorable pharmacokinetic profile.[4] This case demonstrates a self-validating system: the isothiazole provided an excellent starting point, and the principles of bioisosterism allowed for its successful replacement to solve a specific metabolic liability.
Amide Bond Bioisostere
The amide bond is ubiquitous in pharmaceuticals but is often susceptible to enzymatic hydrolysis, leading to poor metabolic stability. Heterocycles are frequently used as more robust, non-classical bioisosteres that mimic the trans conformation of the amide bond.[5] While rings like 1,2,4-oxadiazoles and 1,2,3-triazoles are well-established amide isosteres, the isothiazole ring offers another valuable option due to its defined geometry and hydrogen bond accepting capabilities.[5][6]
The diagram below illustrates this common bioisosteric replacement strategy.
Caption: Bioisosteric replacement of a labile amide with a stable isothiazole ring.
Approved Drugs Featuring the Isothiazole Scaffold
The utility of the isothiazole core is validated by its presence in marketed drugs. The atypical antipsychotic Ziprasidone features a benzisothiazole moiety.[7] Its unique receptor-binding profile, characterized by high affinity for serotonin 5-HT2A and dopamine D2 receptors, is attributed to its overall structure, where the benzisothiazole plays a key role.[8] Ziprasidone has proven effective in treating schizophrenia and acute manic or mixed episodes in bipolar disorder, often with a favorable side-effect profile compared to older antipsychotics.[7][9] Another example is Perospirone , also an atypical antipsychotic, which contains a benzoisothiazole piperazine structure and is used for schizophrenia treatment.[10][11]
Synthetic Strategies for Isothiazole Derivatives
The accessibility of a scaffold is critical for its widespread adoption. Fortunately, several robust synthetic methods exist for the construction of the isothiazole ring system, allowing for diverse substitution patterns.
Protocol 1: Oxidative Cyclization of Enamino Thiones
This method is a reliable route to substituted isothiazoles. The causality behind this protocol is the oxidation of the sulfur atom in the enamino thione, which facilitates an intramolecular cyclization via nucleophilic attack by the nitrogen atom.
Step-by-Step Methodology:
-
Preparation of Enamino Thione: Start with a suitable β-keto ester or 1,3-dicarbonyl compound. React it with a source of sulfur, such as Lawesson's reagent, to form the corresponding thione. Subsequently, react the thione with ammonia or a primary amine to generate the enamino thione intermediate.
-
Oxidative Cyclization: Dissolve the enamino thione in a suitable solvent (e.g., ethanol, acetic acid).
-
Add Oxidant: Add an oxidizing agent such as hydroxylamine-O-sulfonic acid, iodine, or hydrogen peroxide portion-wise at room temperature. The choice of oxidant can influence the reaction rate and yield.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if necessary. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel to yield the desired isothiazole derivative.
The workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of isothiazoles via oxidative cyclization.
A Self-Validating Workflow for Evaluating Isothiazole Bioisosteres
To ensure a bioisosteric replacement is a productive strategy, a systematic and self-validating evaluation process is essential. This workflow ensures that the decision to advance a candidate is based on a holistic comparison of its properties against the parent compound.
Caption: A self-validating workflow for the evaluation of bioisosteric replacements.
Experimental Protocol for Evaluation:
-
In Silico Analysis: Before synthesis, model the proposed isothiazole analog in the target's binding site. Calculate key physicochemical properties (logP, pKa, polar surface area) to predict if the changes align with the project goals.
-
Synthesis: Synthesize both the parent compound and the isothiazole bioisostere to serve as a matched pair for direct comparison.
-
Target Potency Assay: Determine the inhibitory concentration (IC50) or binding affinity (Ki) for both compounds against the primary biological target. The goal is to retain or improve potency.
-
Selectivity Profiling: Screen both compounds against a panel of related off-targets to ensure the bioisosteric replacement has not introduced new liabilities or has improved the selectivity profile.
-
ADME Profiling: Conduct a standard panel of in vitro ADME assays:
-
Kinetic Solubility: Measure solubility in a relevant buffer (e.g., phosphate-buffered saline).
-
Metabolic Stability: Incubate compounds with liver microsomes and measure the rate of degradation. This directly tests the hypothesis that the isostere improves stability.[4]
-
Permeability: Use an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion.
-
-
Data Analysis and Decision: Consolidate all data into a summary table. A successful bioisosteric replacement is one that maintains or improves potency while demonstrating a tangible improvement in one or more ADME properties, leading to a "Go" decision for further studies.
Challenges and Future Directions
While the isothiazole scaffold is a powerful tool, it is not without potential challenges. As seen in the c-Met inhibitor case study, the sulfur atom can be susceptible to P450-mediated oxidation, which can lead to bioactivation.[4] Therefore, it is critical to assess the metabolic fate of any new isothiazole-containing compound early in the discovery process.
The future of the isothiazole scaffold in medicinal chemistry remains bright. Its application continues to expand beyond traditional roles, with new synthetic methods enabling more complex and diverse derivatives. As our understanding of drug-target interactions becomes more sophisticated, the ability to fine-tune physicochemical properties with scaffolds like isothiazole will be increasingly vital for the design of the next generation of therapeutics.
Conclusion
The isothiazole ring is a validated and valuable scaffold in the medicinal chemist's toolbox. Its unique electronic and steric properties allow it to serve as an effective bioisostere for amides and other heterocycles, offering a proven strategy to enhance metabolic stability, modulate basicity, and optimize drug-target interactions. By employing robust synthetic strategies and a systematic evaluation workflow, drug discovery teams can effectively harness the power of the isothiazole scaffold to overcome common challenges in lead optimization and design safer, more effective medicines.
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Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10). Available at: [Link]
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Zareba, P., et al. (2022). 1,2,4-Oxadiazoles as thiazole bioisostere. ResearchGate. Available at: [Link]
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Citrome, L. (2004). Ziprasidone for the treatment of acute manic or mixed episodes associated with bipolar disorder. Expert Review of Neurotherapeutics, 4(4), 567-577. Available at: [Link]
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Dalvie, D., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology, 23(11), 1764-1776. Available at: [Link]
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Taylor, C. P. (2004). Ziprasidone: a novel psychotropic with unique properties. Expert Opinion on Pharmacotherapy, 5(2), 379-403. Available at: [Link]
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Mphahamele, M. J., et al. (2022). Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. Bioorganic & Medicinal Chemistry, 56, 116624. Available at: [Link]
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Brook, S., et al. (2007). Ziprasidone and haloperidol in the treatment of acute exacerbation of schizophrenia and schizoaffective disorder: comparison of intramuscular and oral formulations in a 6-week, randomized, blinded-assessment study. Journal of Clinical Psychiatry, 68(1), 109-116. Available at: [Link]
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. IntechOpen. Available at: [Link]
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Xu, X., et al. (2020). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 10(35), 20857-20865. Available at: [Link]
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Lesyk, R., & Zimenkovsky, B. (2018). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Molecules, 23(11), 2762. Available at: [Link]
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Genin, M. J. (2017). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Drug Design and Research, 4(1). Available at: [Link]
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Schmidt, A. W., et al. (2000). Ziprasidone: A Novel Antipsychotic Agent With a Unique Human Receptor Binding Profile. European Journal of Pharmacology, 409(3), 311-319. Available at: [Link]
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Singh, A., & Chauhan, P. (2022). 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. Archiv der Pharmazie, 355(10), e2200213. Available at: [Link]
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Various Authors. (2022). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. MDPI. Available at: [Link]
-
Baran, P. S., et al. (2022). Synthetic strategies for thiazole and isothiazole preparation versus a permutation concept. Nature, 601(7894), 570-575. Available at: [Link]
-
Li, M., et al. (2022). Development of the novel formulations of perospirone for the treatment of schizophrenia. Pharmaceutical Development and Technology, 27(8), 947-956. Available at: [Link]
-
Thorsell, A., et al. (2024). Thiazole-Based IL-17 Inhibitors Discovered by Scaffold Morphing. ChemMedChem, 19(8), e202300599. Available at: [Link]
-
Various Authors. (2022). Recent Effective Application of Bioisosterism. MDPI. Available at: [Link]
-
Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3994. Available at: [Link]
-
PubChem. Perospirone. National Center for Biotechnology Information. Available at: [Link]
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- 4. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Ziprasidone and haloperidol in the treatment of acute exacerbation of schizophrenia and schizoaffective disorder: comparison of intramuscular and oral formulations in a 6-week, randomized, blinded-assessment study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Perospirone | C23H30N4O2S | CID 115368 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability & Handling of 4-Ethynylisothiazole Derivatives: A Technical Guide
This technical guide provides a comprehensive analysis of the stability profile of 4-ethynylisothiazole derivatives, synthesizing established heterocyclic chemistry with practical handling protocols for drug discovery applications.
Executive Summary
4-Ethynylisothiazole derivatives represent a high-value, albeit sensitive, scaffold in medicinal chemistry. Often utilized as bioisosteres for thiazoles (e.g., in mGluR5 antagonists) or as "click-ready" ligation handles, their stability is governed by two competing electronic features: the photolability of the isothiazole N–S bond and the oxidative susceptibility of the terminal alkyne .
Under ambient conditions, these compounds are metastable . While kinetically stable enough for benchtop manipulation, they degrade significantly upon prolonged exposure to UV light (isomerization) or trace metals/oxygen (oxidative homocoupling). This guide details the mechanistic underpinnings of these degradation pathways and provides validated protocols for their mitigation.
Chemical Architecture & Reactivity Profile
The 4-ethynylisothiazole scaffold presents a unique stability challenge due to the juxtaposition of an electron-withdrawing heteroaromatic core and a reactive
The Isothiazole Core (The "Achilles' Heel")
Unlike its more robust isomer thiazole , the isothiazole ring contains a weak Nitrogen-Sulfur (N–S) bond. This bond possesses partial single-bond character and is susceptible to homolytic cleavage upon excitation by UV light (
-
Consequence: Photo-transposition.[1] The isothiazole ring rearranges to a thiazole ring via a Dewar-benzene-like intermediate.
-
Impact on Purity: A sample of 4-ethynylisothiazole can silently convert to 4-ethynylthiazole, a structural isomer with distinct biological activity but nearly identical polarity, making separation difficult.
The Ethynyl Handle
The C4-position of isothiazole is relatively electron-rich compared to C3/C5, making the attached alkyne moderately nucleophilic.
-
Glaser Coupling: In the presence of atmospheric oxygen and trace copper (often remaining from Sonogashira synthesis), the terminal alkyne undergoes oxidative dimerization to form 1,3-diynes.
-
Hydration: In acidic, aqueous environments, the alkyne hydrates to the corresponding methyl ketone (Markovnikov addition).
Degradation Mechanisms: Visualized
The following diagram maps the critical degradation pathways for 4-ethynylisothiazole under ambient stresses.
Figure 1: Primary degradation vectors. Note that photo-transposition (Red Arrow) is the most distinct risk for isothiazoles compared to other azoles.
Quantitative Stability Data
The following table summarizes expected stability profiles based on accelerated degradation studies of isothiazole analogs.
| Stress Condition | Stability Rating | Major Degradation Product | Mechanism |
| Ambient Light (Fluorescent) | Low | Thiazole Isomer | N–S Bond Homolysis / Rearrangement |
| Ambient Air (Solid State) | Moderate | 1,3-Diyne Dimer | Oxidative Homocoupling |
| Aqueous Acid (pH < 2) | Moderate-Low | Methyl Ketone | Alkyne Hydration |
| Aqueous Base (pH > 10) | Low | Ring Cleavage Products | Nucleophilic attack at S or C5 |
| Oxidation (H₂O₂) | Very Low | N-Oxides / Sulfoxides | S/N-Oxidation |
| Inert Gas (-20°C) | High | None | Kinetic Stabilization |
Experimental Validation Protocols
To ensure data integrity in your specific application, perform these self-validating protocols.
Protocol A: Photo-Stability Stress Test
Purpose: To determine the half-life of the isothiazole ring under ambient light.
-
Preparation: Dissolve the derivative to 1 mM in Methanol-d4 (for NMR) or MeOH (for HPLC).
-
Control: Wrap one vial in aluminum foil (Dark Control).
-
Exposure: Place the test vial in a light box (ICH Q1B standard or sunny windowsill) for 24 hours.
-
Analysis:
-
H-NMR: Look for the shift in ring protons. Isothiazole C5-H typically appears ~8.5–9.0 ppm. Thiazole C2-H appears further downfield (~8.8–9.2 ppm). The appearance of a new set of aromatic doublets indicates isomerization.
-
LC-MS: Note that the isomer has the exact same mass. You must rely on retention time shifts or UV-Vis spectral shape changes.
-
Protocol B: Copper Scavenging Verification
Purpose: To confirm trace copper removal post-synthesis (crucial to prevent dimerization).
-
Test: Dissolve 5 mg of compound in 1 mL acetonitrile.
-
Reagent: Add 1 drop of concentrated aqueous ammonia or sodium ascorbate solution.
-
Observation: If the solution turns blue (Cu-ammonia complex) or precipitates rapidly (polymerization), residual copper is catalyzing degradation.
-
Remediation: If positive, re-purify using a scavenger resin (e.g., QuadraPure™ TU) or wash with EDTA solution.
Handling & Storage Best Practices
Adhering to these protocols ensures the integrity of the ethynylisothiazole pharmacophore.
Storage
-
Temperature: Store at -20°C . Thermal energy accelerates polymerization of the alkyne.
-
Atmosphere: Store under Argon or Nitrogen . Oxygen promotes Glaser coupling.
-
Container: Amber glass vials are mandatory to prevent N–S bond cleavage.
Solution Handling
-
Solvents: Avoid protic solvents (MeOH, H₂O) for long-term storage. DMSO or Anhydrous DMF are preferred for stock solutions.
-
Click Chemistry: When performing CuAAC (Click) reactions, generate the Cu(I) catalyst in situ (CuSO₄ + Sodium Ascorbate) rather than adding CuI directly, and use a ligand (e.g., THPTA) to protect the alkyne from oxidative byproducts.
Synthesis Note
If synthesizing the core, avoid strong reducing conditions (e.g., Raney Nickel) as this will desulfurize the isothiazole ring, cleaving it open to form acyclic enamines [1].
References
-
Isothiazole Chemistry & Photoisomerization
-
Alkyne Stability in Heterocycles
- Title: Heterocycloalkynes Fused to a Heterocyclic Core: Searching for an Island with Optimal Stability-Reactivity Balance.
- Source: Journal of the American Chemical Society.
-
URL:[Link]
- Significance: Discusses the trade-offs between ring strain, aromaticity, and alkyne stability in heteroarom
-
Click Chemistry Handle Stability
- Title: Comparative Study of Click Handle Stability in Common Lig
- Source: Bioconjug
-
URL:[Link]
- Significance: Validates the susceptibility of ethynyl groups to degradation in biological buffers and the necessity of inert handling.
Sources
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling of 3-bromo-4-ethynylisothiazole
Introduction: Unlocking the Potential of the Isothiazole Core
The isothiazole ring is a privileged scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and diverse biological activities. The ability to functionalize this core with precision is paramount for the development of novel therapeutics and advanced materials. The Sonogashira coupling, a powerful palladium- and copper-catalyzed cross-coupling reaction, offers a direct and efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This application note provides a comprehensive guide to the Sonogashira coupling of 3-bromo-4-ethynylisothiazole, a versatile building block for creating complex molecular architectures.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's mechanistic underpinnings, the rationale behind procedural choices, and strategies for overcoming common challenges.
The Scientific Foundation: Mechanism and Key Parameters
A successful Sonogashira coupling hinges on the orchestrated interplay of two catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding this mechanism is crucial for rational troubleshooting and optimization.
The Dual Catalytic Cycle:
-
Palladium Cycle: The cycle begins with the oxidative addition of the 3-bromo-4-ethynylisothiazole to a Pd(0) species, forming a Pd(II) intermediate.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.[3]
-
Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex, a key step known as transmetalation.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the active Pd(0) catalyst.[3]
Figure 1. The dual catalytic cycle of the Sonogashira coupling.
Critical Parameters for Success with Isothiazoles:
-
Catalyst System: The choice of palladium source and ligand is critical. While standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are often effective, the electron-deficient nature of the isothiazole ring and the potential for sulfur to coordinate with the palladium center may necessitate the use of more electron-rich and sterically hindered phosphine ligands.[1][4] These ligands can promote the rate-limiting oxidative addition step and stabilize the catalytic species.[1] For sulfur-containing heterocycles, copper-free conditions are sometimes preferred to mitigate potential catalyst poisoning and side reactions.[4][5]
-
Copper Co-catalyst: Copper(I) iodide is the most common co-catalyst, facilitating the formation of the copper acetylide. However, its presence can also lead to the undesirable Glaser-Hay homocoupling of the terminal alkyne.[2][6] Meticulous deoxygenation of the reaction mixture is therefore essential.
-
Base: An amine base, typically triethylamine or diisopropylethylamine, is required to neutralize the hydrogen halide byproduct and to facilitate the deprotonation of the terminal alkyne.[2] The choice of base can influence reaction rates and should be anhydrous.
-
Solvent: A variety of solvents can be employed, with anhydrous and deoxygenated THF, DMF, and amine solvents being common choices.[2] The solubility of all reactants is a key consideration.
Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reagents used in this protocol are flammable and may be toxic. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for the coupling of 3-bromo-4-ethynylisothiazole with a variety of terminal alkynes.
Materials:
-
3-bromo-4-ethynylisothiazole
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous and deoxygenated solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromo-4-ethynylisothiazole (1.0 eq), the palladium catalyst, and copper(I) iodide.
-
Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by triethylamine. Stir the mixture for 10-15 minutes to ensure dissolution and catalyst activation.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) as needed. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper salts, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when dealing with sensitive substrates or when Glaser-Hay homocoupling is a significant issue.[2][6]
Materials:
-
3-bromo-4-ethynylisothiazole
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a bulky, electron-rich ligand, 2-5 mol%)[4][5]
-
Anhydrous base (e.g., diisopropylethylamine (DIPEA) or cesium carbonate)
-
Anhydrous and deoxygenated solvent (e.g., DMF or DMSO)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 3-bromo-4-ethynylisothiazole (1.0 eq) and the palladium catalyst.
-
Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent and the base. Stir the mixture for 15-20 minutes.
-
Alkyne Addition: Introduce the terminal alkyne to the reaction mixture.
-
Reaction Conditions and Monitoring: Heat the reaction to a temperature typically ranging from 60 to 100 °C. Monitor the reaction's progress using TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.
Data Presentation: A Comparative Overview
The choice of reaction conditions can significantly impact the yield and purity of the desired product. The following table provides a summary of typical conditions and expected outcomes for the Sonogashira coupling of 3-bromo-4-ethynylisothiazole with a generic terminal alkyne.
| Parameter | Protocol 1 (Copper-Catalyzed) | Protocol 2 (Copper-Free) | Rationale and Expected Outcome |
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%) | Copper-free reactions may require a higher catalyst loading or more active catalyst system to achieve comparable reaction rates. |
| Copper Co-catalyst | CuI (1.5 mol%) | None | Elimination of copper prevents Glaser-Hay homocoupling but may necessitate harsher reaction conditions. |
| Base | Et₃N (2.0 eq) | DIPEA (2.5 eq) or Cs₂CO₃ (2.0 eq) | Stronger, non-coordinating bases are often employed in copper-free protocols to facilitate alkyne deprotonation. |
| Solvent | THF / Et₃N (2:1) | DMF or DMSO | Higher boiling point solvents are often required for copper-free reactions to drive them to completion. |
| Temperature | Room Temperature to 50 °C | 60 °C to 100 °C | The absence of a copper co-catalyst generally requires thermal energy to promote the catalytic cycle. |
| Typical Yield | 75-95% | 60-85% | Copper-catalyzed reactions often proceed with higher efficiency under milder conditions. |
| Key Side Reaction | Alkyne Homocoupling | Decomposition of starting materials at high temperatures | Each protocol has its characteristic side reactions that need to be monitored and mitigated. |
Troubleshooting and Field-Proven Insights
Even with optimized protocols, challenges can arise. Below are common issues and their solutions, grounded in practical experience.
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure its reduction to Pd(0) is occurring. Consider using a more electron-rich and bulky phosphine ligand to enhance oxidative addition.[1][7]
-
Insufficient Degassing: Oxygen can deactivate the Pd(0) catalyst and promote alkyne homocoupling.[2] Ensure all solvents and the reaction vessel are thoroughly deoxygenated.
-
Impure Reagents: Impurities in the starting materials or solvents can poison the catalyst.[8] Ensure all reagents are of high purity and solvents are anhydrous.
-
-
Significant Alkyne Homocoupling (Glaser-Hay Product):
-
Decomposition of Starting Material:
-
Excessive Heat: The isothiazole ring may be sensitive to high temperatures, especially in the presence of a strong base. Reduce the reaction temperature and monitor for decomposition.
-
Incompatible Base: The choice of base can be critical. If decomposition is observed, screen other bases such as K₂CO₃ or Cs₂CO₃.
-
Conclusion
The Sonogashira coupling of 3-bromo-4-ethynylisothiazole is a potent tool for the synthesis of novel isothiazole-containing molecules. By understanding the underlying mechanism and carefully selecting reaction parameters, researchers can efficiently construct complex molecular frameworks. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to enable success in the laboratory and accelerate the discovery of new chemical entities.
References
-
Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Sonogashira coupling - Wikipedia. Wikipedia. [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. ACS Publications. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoropicolinonitriles and their Conversion to Amidoxime Derivatives. University of Southampton ePrints. [Link]
-
Sonogashira cross-coupling reaction of 5-bromoindole 15 with... - ResearchGate. ResearchGate. [Link]
-
Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. PubMed. [Link]
-
Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]
-
Sonogashira coupling - YouTube. YouTube. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. SciSpace. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Publications. [Link]
-
Sonogashira troubleshooting help needed. Reddit. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
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- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Solving Solubility Challenges of Brominated Isothiazoles in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for addressing the common yet complex solubility issues encountered with brominated isothiazoles in organic solvents. As a class of potent heterocyclic compounds, their effective use in synthesis, formulation, and screening is fundamentally dependent on achieving appropriate solubility. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of brominated isothiazoles.
Q1: What are brominated isothiazoles and why is their solubility in organic solvents a concern?
Brominated isothiazoles are five-membered heterocyclic organic compounds containing nitrogen, sulfur, and at least one bromine atom.[1][2] They are critical intermediates and active moieties in pharmaceuticals and materials science due to their diverse biological activities, including antimicrobial and anticancer properties.[1][3] Solubility becomes a primary challenge because the introduction of a bromine atom significantly alters the molecule's physicochemical properties. Bromination increases molecular weight and polarizability, which can lead to stronger crystal lattice energy and reduced solubility in many common organic solvents compared to their non-halogenated parent compounds.[4]
Q2: My brominated isothiazole is not dissolving in a solvent where its non-brominated analog dissolves easily. Why is this?
This is a common observation. The primary cause is the alteration of intermolecular forces. The bromine atom, being large and electronegative, introduces stronger van der Waals forces and potentially dipole-dipole interactions. These forces can cause the brominated molecules to "prefer" interacting with each other in a solid crystal lattice rather than with the solvent molecules. Overcoming this crystal lattice energy requires a solvent that can form sufficiently strong interactions with the solute.[4][5]
Q3: What is the very first step I should take when encountering a solubility problem with a novel brominated isothiazole?
The first and most critical step is a systematic solvent screening with a small amount of your compound. The principle of "like dissolves like" is your starting guide. Test solubility in a range of solvents with varying polarities, from non-polar (e.g., hexane, toluene), to polar aprotic (e.g., acetone, ethyl acetate, THF, DCM), to polar protic (e.g., methanol, ethanol). This initial screen will provide a qualitative map of your compound's solubility profile and guide all subsequent optimization efforts.
Q4: Can I just heat the mixture to dissolve my compound?
Heating can be an effective method to increase solubility, as most dissolution processes are endothermic. However, this must be done with caution. Isothiazolinone derivatives can be susceptible to thermal degradation.[6] Before applying heat, it is crucial to determine the thermal stability of your specific compound (e.g., via DSC or TGA) and to first attempt dissolution at ambient temperature. Always start with gentle warming and monitor for any color changes that might indicate decomposition.
Section 2: In-Depth Troubleshooting Guide
This guide provides structured approaches to common solubility problems, explaining the causality and offering detailed experimental protocols.
Problem: Incomplete Dissolution or Very Low Solubility at Room Temperature
Causality: This is the most frequent issue and typically stems from a significant mismatch between the solute's intermolecular forces and those of the chosen solvent. The solvent is unable to generate enough energy through solvation to overcome the compound's crystal lattice energy. The planarity of the isothiazole ring system, combined with the heavy bromine atom, can promote efficient crystal packing, making the solid state particularly stable.
Solution Workflow:
-
Systematic Solvent Screening: Establish a foundational understanding of your compound's behavior.
-
Employ a Co-solvent System: A powerful and widely used technique to fine-tune the properties of the solvent medium.[7][8][9]
-
Controlled Temperature Adjustment: Carefully use temperature to enhance dissolution kinetics and equilibrium solubility.
Experimental Protocol 1: Systematic Solvent Screening
This protocol allows for the rapid assessment of solubility across a spectrum of common laboratory solvents.
Methodology:
-
Preparation: Aliquot approximately 1-2 mg of your brominated isothiazole into several small, labeled vials (e.g., 1.5 mL glass vials).
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single test solvent.
-
Initial Observation: Agitate the vials at room temperature for 2-3 minutes (e.g., using a vortex mixer). Visually inspect for dissolution.
-
Incremental Addition: If the compound has not fully dissolved, continue adding the solvent in 100 µL increments, agitating after each addition, up to a total volume of 1 mL.
-
Categorization: Record the results by categorizing the solubility as:
-
Freely Soluble: Dissolves in < 300 µL.
-
Soluble: Dissolves in 300 µL - 1 mL.
-
Sparingly Soluble: Partial dissolution observed at 1 mL.
-
Insoluble: No visible dissolution at 1 mL.
-
Data Interpretation Table:
| Solvent Class | Example Solvents | Polarity Index | Typical Behavior with Brominated Isothiazoles |
| Non-Polar | Hexane, Toluene | 0.1 - 2.4 | Generally poor solubility unless the molecule has large non-polar side chains. |
| Polar Aprotic | Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | 3.1 - 7.2 | Often the most effective class. Chlorinated solvents like DCM are frequently good starting points.[10] DMF and DMSO are very strong solvents but can be difficult to remove. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | 4.1 - 5.1 | Solubility can be variable. The ability to hydrogen bond may or may not be favorable depending on the rest of the molecular structure. |
Experimental Protocol 2: The Co-Solvent Approach
Causality Explained: A co-solvent system involves mixing two or more miscible solvents to create a medium with intermediate properties.[11] For a poorly soluble, somewhat polar compound in a non-polar solvent, adding a more polar co-solvent can disrupt the non-polar solvent's structure and introduce dipole interactions that better solvate the solute. Conversely, for a polar compound in a polar solvent, adding a less polar co-solvent can reduce the overall polarity of the medium, preventing the compound from "crashing out."[9][12]
Methodology:
-
Select Primary Solvent: Based on Protocol 1, choose a solvent in which your compound is at least "sparingly soluble." This will be your primary solvent.
-
Select Co-Solvent: Choose a miscible co-solvent with a different polarity. For example, if your primary solvent is Toluene (non-polar), a good co-solvent to try would be Acetone or Acetonitrile (polar aprotic).
-
Prepare a Suspension: Create a suspension of your compound in the primary solvent at a concentration higher than its known solubility limit.
-
Titrate with Co-Solvent: While stirring the suspension, add the co-solvent dropwise from a burette or pipette.
-
Observe for Clarity: Continue adding the co-solvent until the solution becomes clear. Note the volume ratio of primary solvent to co-solvent required for complete dissolution.
-
Optimize: Perform a few additional experiments around the successful ratio to find the optimal blend that maximizes solubility while meeting other experimental constraints (e.g., compatibility with subsequent reaction steps).
Troubleshooting Logic Diagram
The following diagram illustrates a logical workflow for addressing solubility issues, starting from initial observation to the application of co-solvents and temperature.
Caption: A workflow for troubleshooting brominated isothiazole solubility.
Section 3: Tabulated Solubility Data
While solubility data for specific brominated isothiazoles is sparse in public literature, we can present data for common, structurally related isothiazolinones to provide a baseline for solvent selection. Note that bromination will generally decrease solubility compared to the values shown below.
| Compound | Solvent | Solubility ( g/100 mL) | Reference |
| 2-Methyl-4-isothiazolin-3-one (MIT) | Water | Highly Soluble | [13][14] |
| Acetonitrile | 78.6 | [6][15] | |
| Methanol | 79.1 | [6][15] | |
| Hexane | 2.37 | [6][15] | |
| Xylene | 15.65 | [6][14] | |
| 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) | Water | 0.0014 (14 mg/L) | [16] |
| Methanol, Ethanol, Acetone, etc. | Soluble | ||
| Toluene | 25% w/v |
This table demonstrates that even within the isothiazole class, small structural changes (like the addition of chlorine and an octyl chain) dramatically decrease aqueous solubility and shift the preference to organic solvents.
References
- Hebei Tianao Technology Co.,Ltd. 2-Methyl-4-isothiazolin-3-one CAS 2682-20-4.
- ResearchGate.
- National Institutes of Health (NIH), PubChem. Methylisothiazolinone | C4H5NOS | CID 39800.
- Journal of Pharmaceutical Research International. Solubility enhancement techniques: A comprehensive review.
- ChemicalBook. 2-Methyl-4-isothiazolin-3-one | 2682-20-4.
- Product Class 15: Isothiazoles.
- National Institutes of Health (NIH), PubChem. 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one | C11H17Cl2NOS.
- Google Patents.
- Slideshare. solubility enhancement and cosolvency by madhavi | PPTX.
- ResearchGate.
- ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
- National Center for Biotechnology Information (NCBI). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC.
- Ataman Kimya.
- ECHEMI. 2682-20-4, Methylisothiazolinone Formula.
- ResearchGate.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
- Co-solvency and anti-solvent method for the solubility enhancement.
- Wikipedia. Isothiazolinone.
Sources
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methylisothiazolinone | C4H5NOS | CID 39800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. wjbphs.com [wjbphs.com]
- 8. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 9. wisdomlib.org [wisdomlib.org]
- 10. EP0271761A1 - Process for the isolation of isothiazolinone derivatives - Google Patents [patents.google.com]
- 11. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Buy 2-Methyl-4-isothiazolin-3-one CAS 2682-20-4 at Affordable Price, CMIT/MIT Biocide for Water Treatment [cntatech.com]
- 14. 2-Methyl-4-isothiazolin-3-one | 2682-20-4 [chemicalbook.com]
- 15. echemi.com [echemi.com]
- 16. 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one | C11H17Cl2NOS | CID 91688 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Challenges of 3-Bromoisothiazole Cross-Coupling: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing catalyst loading in 3-bromoisothiazole cross-coupling reactions. As a Senior Application Scientist, I understand the nuances and frustrations that can arise when working with this unique heterocyclic building block. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and optimize your reaction conditions. We will move beyond generic advice to address the specific challenges posed by the 3-bromoisothiazole scaffold, ensuring your path to successful coupling is as smooth as possible.
The Isothiazole Conundrum in Cross-Coupling
The isothiazole ring, with its intrinsic electronic properties and the presence of two heteroatoms, presents a distinct set of challenges in palladium-catalyzed cross-coupling reactions. Reports in the literature suggest that standard Suzuki and Stille coupling protocols, which are workhorses for many aryl bromides, are often ineffective with 3-bromoisothiazole. This difficulty can be attributed to several factors, including catalyst inhibition by the sulfur and nitrogen atoms and the electronic nature of the C-Br bond at the 3-position.
However, successful couplings are achievable with the right approach. This guide will focus on troubleshooting common failures and providing a framework for systematic optimization, with a particular emphasis on alternative coupling strategies that have shown promise.
Troubleshooting Guide: From Reaction Failure to Success
This section addresses common problems encountered during the cross-coupling of 3-bromoisothiazole in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Question 1: My Suzuki/Stille reaction with 3-bromoisothiazole is not yielding any product. What is going wrong?
Answer:
This is a frequently encountered issue. The sulfur and nitrogen atoms in the isothiazole ring can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation. This coordination can interfere with the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Troubleshooting Steps:
-
Switch to a More Robust Coupling Protocol: Given the documented challenges with Suzuki and Stille reactions, consider switching to a Negishi-type coupling using an organozinc reagent. There are reports of successful couplings of 3-bromoisothiazole with organozinc chlorides.
-
Ligand Screening: If you must proceed with a Suzuki or Stille reaction, a thorough ligand screen is crucial. Electron-rich and bulky phosphine ligands, such as those from the Buchwald or XPhos families, can sometimes overcome catalyst inhibition by promoting the desired catalytic cycle over catalyst deactivation pathways.
-
Catalyst Pre-activation: Ensure your palladium(0) catalyst is active. If using a Pd(II) precatalyst, ensure the in-situ reduction to Pd(0) is efficient. You can try adding a reducing agent or using a pre-formed Pd(0) source like Pd(PPh₃)₄.
-
Additive Effects: The addition of copper(I) salts as co-catalysts can sometimes be beneficial in Stille couplings, although their effect on isothiazole substrates needs to be empirically determined.
Question 2: I'm observing significant amounts of dehalogenated isothiazole in my reaction mixture. How can I prevent this side reaction?
Answer:
Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings, especially with electron-rich heteroaromatics. This can occur via several mechanisms, including hydrodehalogenation from trace water or solvent, or as a competing pathway in the catalytic cycle.
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried. Traces of water can be a proton source for dehalogenation.
-
Choice of Base: The nature and strength of the base can influence the extent of dehalogenation. For Suzuki reactions, consider using a weaker base like K₂CO₃ or CsF instead of stronger bases like NaOH or K₃PO₄. In some cases, anhydrous conditions with a finely ground inorganic base can be beneficial.
-
Optimize Reaction Temperature and Time: Higher temperatures and longer reaction times can promote dehalogenation. Monitor your reaction progress by TLC or LC-MS and aim to stop the reaction as soon as the starting material is consumed.
-
Ligand Modification: The ligand can influence the relative rates of the desired cross-coupling and undesired dehalogenation. Experiment with different phosphine ligands to find one that favors the productive pathway.
Question 3: My reaction is sluggish and gives low yields even after extended reaction times. How can I improve the reaction rate and conversion?
Answer:
Slow reaction rates can be due to a number of factors, including suboptimal catalyst activity, poor solubility of reagents, or an inappropriate choice of reaction parameters.
Troubleshooting Steps:
-
Increase Catalyst Loading: While the goal is to optimize to a low catalyst loading, for initial troubleshooting, increasing the catalyst loading to 2-5 mol% can help determine if catalyst activity is the limiting factor.
-
Solvent Selection: The solubility of all components (3-bromoisothiazole, coupling partner, base, and catalyst) is critical. A solvent screen is recommended. Common solvents for cross-coupling reactions include toluene, dioxane, DMF, and THF. For Suzuki couplings, a co-solvent of water or ethanol is often necessary to dissolve the inorganic base.
-
Temperature Optimization: Cross-coupling reactions are often temperature-sensitive. If the reaction is sluggish at a lower temperature, cautiously increasing the temperature in increments of 10-20 °C may improve the rate. Microwave heating can also be a powerful tool to accelerate slow reactions.
-
Consider a Different Palladium Precursor: The choice of palladium source can impact catalyst activity. Compare the performance of common precatalysts such as Pd(OAc)₂, Pd₂(dba)₃, and pre-formed Pd(0) complexes like Pd(PPh₃)₄.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for catalyst loading when attempting a new cross-coupling reaction with 3-bromoisothiazole?
A: For initial screening, a catalyst loading of 1-2 mol% of the palladium precursor and a ligand-to-palladium ratio of 1:1 to 2:1 is a reasonable starting point. If the reaction is unsuccessful, you can increase the catalyst loading to 5 mol% during optimization.
Q: How do I choose the right ligand for my 3-bromoisothiazole coupling?
A: Ligand selection is often empirical. However, for challenging substrates like 3-bromoisothiazole, bulky, electron-rich monophosphine ligands such as t-Bu₃P, or biaryl phosphine ligands (e.g., SPhos, XPhos) are often good starting points as they can promote oxidative addition and prevent catalyst deactivation.
Q: Are there any successful examples of cross-coupling with 3-bromoisothiazole I can use as a reference?
A: Yes, while Suzuki and Stille couplings are reported to be challenging, Negishi-type couplings have shown success. For example, the reaction of 3-bromoisothiazole with phenylzinc chloride in the presence of a palladium catalyst can yield 3-phenylisothiazole. This suggests that exploring organozinc reagents is a promising strategy.
Q: Can microwave irradiation be beneficial for these reactions?
A: Absolutely. Microwave heating can significantly accelerate cross-coupling reactions, often leading to higher yields and shorter reaction times. It is a valuable tool for optimizing reactions that are sluggish under conventional heating.
Visualizing the Catalytic Cycle and Troubleshooting Workflow
To better understand the process, let's visualize the general palladium-catalyzed cross-coupling cycle and a logical troubleshooting workflow.
Caption: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.
Technical Support Center: Isothiazole Synthesis & Homocoupling Suppression
Topic: Minimizing Alkyne Homocoupling (Glaser/Hay) in Isothiazole Synthesis Document ID: KB-ISO-042 Status: Active / Verified Audience: Synthetic Chemists, Process Development Scientists
Diagnostic: Why is my Alkyne Dimerizing?
User Issue: "I am attempting to synthesize 3,5-disubstituted isothiazoles via oxidative cyclization of thioamides and terminal alkynes using a Copper(I) catalyst. Instead of the desired product, I am observing significant formation of 1,3-diynes (Glaser coupling products) and low yields."
Root Cause Analysis: The synthesis of isothiazoles via oxidative cross-coupling and the Glaser homocoupling of alkynes share a common, dangerous intermediate: the Copper-Acetylide species .
In a typical Cu-catalyzed oxidative annulation:
-
Desired Pathway: The Cu-acetylide coordinates with the sulfur or nitrogen of the thioamide, facilitating C-S/C-N bond formation to close the ring.
-
Parasitic Pathway (Homocoupling): If the concentration of the Cu-acetylide is high and an oxidant (
or air) is present, two Cu-acetylide species will oxidatively couple to form the diyne. This reaction is often faster than the intermolecular capture by the thioamide.
Mechanistic Branch Point (Visualized)
Figure 1: The mechanistic competition between the desired oxidative annulation (Path A) and the parasitic Glaser coupling (Path B).
Protocol A: The "Metal-Free" Iodine Switch (Recommended)
Logic: The most effective way to eliminate Copper-mediated homocoupling is to remove the Copper entirely. Iodine-mediated oxidative cyclization proceeds via an iodonium intermediate or sulfenyl iodide species, which does not facilitate Glaser coupling.
Scope: Suitable for electron-rich and electron-neutral thioamides.
Step-by-Step Methodology
-
Reagents:
-
Thioamide (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Molecular Iodine (
, 0.5 - 1.0 equiv) -
Oxidant: TBHP (tert-Butyl hydroperoxide) or DMSO (acting as solvent and oxidant).
-
-
Setup:
-
Dissolve thioamide and alkyne in DMSO (0.5 M concentration).
-
Crucial Step: Add
at room temperature.
-
-
Reaction:
-
Heat to 80–100 °C in a sealed tube (if using TBHP) or open flask (if using DMSO/Air).
-
Monitor via TLC. The non-polar diyne spot (high
) should be absent.
-
-
Workup:
-
Quench with saturated
(sodium thiosulfate) to remove excess iodine. -
Extract with Ethyl Acetate.[1]
-
Why this works: The mechanism involves the electrophilic activation of the alkyne by iodine, followed by nucleophilic attack by the sulfur atom. This bypasses the metallated alkyne intermediate required for homocoupling [1, 2].
Protocol B: Engineering the Copper System (Legacy Support)
Logic: If your specific substrate requires Copper (e.g., for steric reasons or specific electronic activation), you must engineer the reaction kinetics to favor "Path A" (Figure 1) by keeping the concentration of the Cu-acetylide extremely low relative to the thioamide.
Troubleshooting Checklist for Cu-Systems
| Variable | Recommendation | Scientific Rationale |
| Addition Rate | Syringe Pump Addition | Slowly adding the alkyne (over 2-4 hours) ensures that [Alkyne] is always low. This statistically favors the reaction with the excess thioamide over the bimolecular homocoupling. |
| Atmosphere | Strict Inert vs. Controlled Ox | Glaser coupling requires |
| Ligand | Phenanthroline / Bipyridine | Nitrogen-based ligands can stabilize the Cu-intermediate and sterically hinder the formation of the dimeric copper species necessary for homocoupling [3]. |
| Solvent | Avoid Pyridine | Pyridine often accelerates Glaser coupling (Eglinton conditions). Switch to DMF or DMSO. |
The "Rescue" Protocol (Slow Addition)
-
Reactor: Charge the flask with Thioamide (1.5 equiv), CuI (10 mol%), and Base (
or ) in DMF. -
Feed: Dissolve the Alkyne (1.0 equiv) in a separate volume of DMF.
-
Execution: Using a syringe pump, add the alkyne solution dropwise to the reactor over 4 hours at 80 °C.
-
Result: This "pseudo-high-dilution" technique minimizes the probability of two Cu-acetylide molecules encountering each other.
Alternative Route: Nitrile Sulfide Cycloaddition[2]
Context: If oxidative methods fail entirely due to sensitive functional groups, switch to the 1,3-Dipolar Cycloaddition of Nitrile Sulfides.
-
Mechanism: Thermal decarboxylation of 1,3,4-oxathiazol-2-ones generates a nitrile sulfide dipole in situ, which undergoes [3+2] cycloaddition with the alkyne [4].
-
Advantage: This is a thermal, neutral reaction. No metal catalyst is used , rendering Glaser coupling chemically impossible.
-
Limitation: Requires the synthesis of the oxathiazolone precursor (usually from the amide + chlorocarbonylsulfenyl chloride).
FAQ: Rapid Fire Troubleshooting
Q: I see a bright blue/green color and a precipitate. What is it? A: In Cu-systems, this is often the Glaser product complexing with copper salts or the formation of Cu(II) species indicating the catalyst has died or is churning out diyne. Check the precipitate solubility; organic diynes dissolve in hexanes, copper salts do not.
Q: Can I use silver salts (Ag) instead of Copper? A: Yes. Silver catalyzes the cyclization but is much less active for homocoupling than Copper. However, Ag salts are expensive and can be light-sensitive.
Q: My TLC shows a spot moving with the solvent front. Is that my product? A: Likely not. Isothiazoles are heteroaromatic and usually have moderate polarity. A spot at the solvent front (in Hex/EtOAc) is almost certainly the 1,3-diyne (homocoupling impurity).
References
-
Iodine-Mediated Cyclization: Wang, M., et al. "Iodine-Mediated Oxidative Cyclization of Thioamides with Alkynes: A Facile Synthesis of Isothiazoles." Journal of Organic Chemistry.
-
Metal-Free Mechanisms: "Metal-free reactions of thioacetamide derivatives with N-sulfonyliminoiodinane provide isothiazoles."[2] Organic Chemistry Portal.
-
Copper Ligand Effects: "Copper-Catalyzed Synthesis of Isothiazoles." Science of Synthesis: Houben-Weyl Methods of Molecular Transformations.
-
Nitrile Sulfide Route: Paton, R. M., et al.[3][4] "A convenient route to 3-substituted isothiazoles using nitrile sulfide cycloaddition chemistry." Arkivoc.
Sources
Technical Support Center: Overcoming Low Reactivity of C3-Position Bromine in 1,2-Thiazoles (Isothiazoles)
Welcome to the technical support center for synthetic chemists working with 1,2-thiazole (isothiazole) scaffolds. This guide is designed to provide in-depth troubleshooting strategies for a common challenge encountered in the functionalization of this important heterocyclic motif: the low reactivity of bromine at the C3 position in cross-coupling reactions. As researchers and drug development professionals, you are likely leveraging the unique properties of the isothiazole core, and overcoming synthetic hurdles efficiently is paramount. This document will provide not only procedural recommendations but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is the bromine at the C3 position of my 1,2-thiazole less reactive in Suzuki/Sonogashira/Buchwald-Hartwig coupling compared to other positions or other heteroaromatic systems?
A1: The reduced reactivity of the C3-bromo-1,2-thiazole is primarily due to the electronic nature of the isothiazole ring. The nitrogen atom at the 2-position is highly electronegative, exerting a significant electron-withdrawing inductive effect. This effect lowers the electron density at the adjacent C3 position, which can disfavor the initial oxidative addition step of the palladium catalyst to the C-Br bond, a critical step in most cross-coupling reactions. Furthermore, the lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of off-cycle, unreactive complexes.
Q2: Are there any general considerations I should take into account before starting my cross-coupling reaction with a 3-bromo-1,2-thiazole?
A2: Absolutely. Before embarking on extensive troubleshooting, ensure the following:
-
Purity of Starting Material: Confirm the purity of your 3-bromo-1,2-thiazole derivative. Impurities can interfere with the catalytic cycle.
-
Reagent Quality: Use high-purity, anhydrous solvents and fresh, high-quality reagents (boronic acids/esters, amines, alkynes, bases, and catalysts).
-
Inert Atmosphere: Meticulously maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration, as oxygen can deactivate the palladium catalyst.
Q3: Can the substituents on my 1,2-thiazole ring affect the reactivity of the C3-bromine?
A3: Yes, the electronic nature of other substituents on the isothiazole ring can modulate the reactivity of the C3-bromine. Electron-donating groups (EDGs) at the C4 or C5 position can increase the electron density of the ring, which may slightly enhance the rate of oxidative addition. Conversely, strong electron-withdrawing groups (EWGs) can further decrease the electron density at C3, exacerbating the low reactivity.
Troubleshooting Guide: Low Yields and No Reaction
Here, we will delve into specific troubleshooting strategies for common cross-coupling reactions. The following sections are structured to guide you from initial simple adjustments to more advanced modifications.
Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction, but its application with 3-bromo-1,2-thiazoles can be challenging.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A stepwise approach to troubleshooting Suzuki-Miyaura couplings of 3-bromo-1,2-thiazoles.
Detailed Protocols and Rationale:
1. Temperature and Base Optimization:
-
Rationale: Higher temperatures can provide the necessary activation energy to overcome the high barrier for oxidative addition. The choice of base is also critical; it not only facilitates the transmetalation step but can also influence catalyst activity and stability.
-
Protocol:
-
If your initial reaction was run at a lower temperature (e.g., 80 °C), incrementally increase the temperature to 100-120 °C.
-
If using a milder base like Na₂CO₃, switch to a stronger, more soluble base such as Cs₂CO₃ or K₃PO₄. In some cases, fluoride sources like KF can be effective.
-
| Parameter | Recommendation | Rationale |
| Temperature | 100-120 °C | Overcomes activation energy for oxidative addition. |
| Base | Cs₂CO₃, K₃PO₄ | Stronger bases can promote the catalytic cycle more effectively. |
2. Advanced Catalyst and Ligand Systems:
-
Rationale: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this challenging substrate. More electron-rich and bulky phosphine ligands can promote oxidative addition and reductive elimination. Buchwald's biarylphosphine ligands are particularly effective for coupling unreactive aryl halides.
-
Protocol:
-
Switch from Pd(PPh₃)₄ to a more active catalyst system. A common and effective approach is to use a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a specialized ligand.
-
Screen a panel of ligands. Start with bulky, electron-rich monophosphine ligands like XPhos, SPhos, or RuPhos. These have demonstrated success in coupling challenging heteroaryl halides.[1][2]
-
For particularly stubborn couplings, consider using pre-formed palladium catalysts with these ligands, such as XPhos Pd G3.[3]
-
| Catalyst System | Ligand Type | Key Advantage |
| Pd(OAc)₂ / XPhos | Biarylphosphine | Highly active for unreactive aryl halides. |
| Pd₂(dba)₃ / SPhos | Biarylphosphine | Promotes efficient oxidative addition. |
| XPhos Pd G3 | Pre-catalyst | Air-stable and highly active. |
Issue 2: Unsuccessful Sonogashira Coupling
The Sonogashira coupling provides a powerful route to alkynylated 1,2-thiazoles. The challenges are similar to the Suzuki coupling, revolving around the initial oxidative addition.
Troubleshooting Workflow for Sonogashira Coupling
Caption: Troubleshooting workflow for Sonogashira couplings involving 3-bromo-1,2-thiazoles.
Detailed Protocols and Rationale:
1. Rigorous Exclusion of Oxygen:
-
Rationale: The copper(I) co-catalyst is highly susceptible to oxidation, which can lead to the homocoupling of the alkyne (Glaser coupling) and deactivation of the catalyst.
-
Protocol:
-
Degas all solvents thoroughly (e.g., by sparging with argon for 30-60 minutes).
-
Use freshly opened or purified reagents.
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
2. Catalyst Loading and Amine/Solvent System:
-
Rationale: For unreactive substrates, a higher catalyst loading may be necessary to achieve a reasonable reaction rate. The choice of amine base and solvent can significantly impact the reaction outcome.
-
Protocol:
-
Increase the palladium catalyst loading from 1-2 mol% to 5 mol%.
-
Increase the CuI co-catalyst loading to 10 mol%.
-
If using a common solvent like THF, consider switching to a higher boiling point solvent like DMF, which may also help with the solubility of the reagents.
-
Screen different amine bases, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
3. Copper-Free Sonogashira Conditions:
-
Rationale: In some cases, the copper co-catalyst can lead to undesirable side reactions. Copper-free conditions, while sometimes slower, can provide cleaner reactions and higher yields for certain substrates.[4]
-
Protocol:
-
Employ a palladium catalyst, a phosphine ligand, and a suitable base in the absence of a copper salt.
-
A common system is Pd(OAc)₂ with a bulky phosphine ligand like P(t-Bu)₃ and a base such as Cs₂CO₃ or K₃PO₄.
-
Issue 3: Failure in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a go-to method for C-N bond formation. The low reactivity of 3-bromo-1,2-thiazole can also impede this transformation.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Key troubleshooting steps for the Buchwald-Hartwig amination of 3-bromo-1,2-thiazoles.
Detailed Protocols and Rationale:
1. Choice of Base and Ligand:
-
Rationale: Strong, non-nucleophilic bases are crucial for the Buchwald-Hartwig amination. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. The ligand plays a vital role in promoting both the oxidative addition and the C-N bond-forming reductive elimination.
-
Protocol:
-
If you are using a weaker base like K₂CO₃, switch to NaOt-Bu or lithium bis(trimethylsilyl)amide (LHMDS).
-
Use a palladium source (e.g., Pd(OAc)₂) with a ligand specifically designed for C-N coupling, such as Josiphos-type ligands or BrettPhos.
-
2. Reaction Temperature:
-
Rationale: As with other cross-coupling reactions, higher temperatures can help to overcome the activation barrier for the oxidative addition of the unreactive C-Br bond.
-
Protocol:
-
Gradually increase the reaction temperature, for example, from 80 °C to 110 °C, while monitoring the reaction for any signs of decomposition.
-
Potential Side Reactions and Decomposition
The 1,2-thiazole ring is generally stable, but under harsh reaction conditions, decomposition can occur. Be vigilant for the following:
-
Ring Opening: At very high temperatures, the N-S bond of the isothiazole ring can cleave.
-
Debromination: In the presence of a strong base and a palladium catalyst, reductive debromination to the corresponding H-substituted 1,2-thiazole can be a competing side reaction, especially if the cross-coupling is sluggish.
-
Homocoupling: In Suzuki reactions, homocoupling of the boronic acid can occur, while in Sonogashira reactions, the alkyne can undergo Glaser homocoupling.
Monitoring your reaction by TLC or LC-MS can help you identify the formation of these byproducts and adjust your reaction conditions accordingly.
Concluding Remarks
The low reactivity of the C3-bromine in 1,2-thiazoles presents a notable synthetic challenge. However, by systematically addressing the key parameters of the catalytic cycle—primarily the oxidative addition step—through careful selection of temperature, base, and, most importantly, the catalyst and ligand system, successful cross-coupling can be achieved. This guide provides a structured approach to troubleshooting these reactions, grounded in the principles of organometallic chemistry. We encourage you to explore the referenced literature for more detailed examples and protocols.
References
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6415–6426. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Freiberger, E., Täuscher, E., Ritter, U., Eckert, N., & Görls, H. (2020). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Archives. [Link]
-
Ghaffari, M., & Nevado, C. (2014). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 4(94), 52235-52239. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Seregin, I. V., & Gevorgyan, V. (2007). The Suzuki−Miyaura Reaction: A Cross-Coupling of Boronic Acids with C(sp2)−Halides. In Modern Tools for C−C Bond Formation (pp. 1-52). Wiley-VCH Verlag GmbH & Co. KGaA.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H NMR Chemical Shift of the Ethynyl Proton in 3-bromo-4-ethynylisothiazole
For the modern researcher in materials science and drug discovery, the precise characterization of novel heterocyclic compounds is paramount. 3-bromo-4-ethynylisothiazole stands as a promising, yet sparsely documented, building block. Its unique electronic architecture, a confluence of halogen, sulfur, and nitrogen heteroatoms with an alkyne functionality, presents a compelling case for detailed spectroscopic analysis. This guide offers a deep dive into the ¹H NMR chemical shift of its ethynyl proton, providing a comparative analysis with related structures, a robust experimental protocol for its characterization, and a discussion of the underlying principles governing its spectral signature.
The Ethynyl Proton: A Sensitive Reporter of Electronic Environment
The proton of a terminal alkyne typically resonates in a distinct region of the ¹H NMR spectrum, generally between 2.0 and 3.5 ppm.[1][2] This relatively upfield (shielded) position, compared to vinylic (4.5-7.0 ppm) and aromatic (7.0-9.0 ppm) protons, is a consequence of the magnetic anisotropy of the carbon-carbon triple bond.[2][3] The cylindrical cloud of π-electrons in the alkyne generates a local magnetic field that opposes the applied external field along the axis of the triple bond, leading to the characteristic shielding of the ethynyl proton.[3]
However, the precise chemical shift is highly sensitive to the nature of the substituent attached to the alkyne. Electronegative atoms and aromatic or heteroaromatic rings can significantly influence the electron density around the ethynyl proton, causing it to shift downfield (deshielding).
Comparative Analysis: Predicting the Chemical Shift of the Ethynyl Proton in 3-bromo-4-ethynylisothiazole
While no direct experimental ¹H NMR data for 3-bromo-4-ethynylisothiazole is readily available in the literature, we can predict its ethynyl proton's chemical shift by comparing it with a series of structurally related compounds. The 3-bromo-4-isothiazolyl group is expected to exert a significant deshielding effect due to a combination of factors:
-
Inductive Effect: The electronegative bromine, nitrogen, and sulfur atoms in the isothiazole ring will withdraw electron density from the alkyne, reducing the shielding of the ethynyl proton.
-
Ring Current Effect: The aromatic isothiazole ring possesses a ring current that can deshield protons attached directly to it or in close proximity.[4][5]
-
Through-Space Effects: The lone pairs of electrons on the sulfur and nitrogen atoms may also contribute to the local magnetic environment of the ethynyl proton.
To contextualize this, let's examine the ¹H NMR chemical shifts of the ethynyl proton in a series of relevant compounds:
| Compound | Substituent | Ethynyl Proton Chemical Shift (δ, ppm) |
| Propyne | -CH₃ | ~1.8 |
| 1-Butyne | -CH₂CH₃ | ~1.9 |
| Ethynylbenzene | -C₆H₅ | ~3.0 |
| 1-Bromo-2-ethynylbenzene | -C₆H₄Br | ~3.4 |
| 3-bromo-4-ethynylisothiazole (Predicted) | -C₃HBrNS | > 3.0 |
The data clearly shows a downfield shift of the ethynyl proton as the substituent becomes more electron-withdrawing. The phenyl group in ethynylbenzene shifts the proton to approximately 3.0 ppm. The introduction of a bromine atom on the phenyl ring further deshields the proton to around 3.4 ppm.
Given that the isothiazole ring is a heteroaromatic system with multiple electronegative atoms, its electron-withdrawing capacity is likely to be comparable to or greater than that of a bromophenyl group. Therefore, it is reasonable to predict that the ethynyl proton in 3-bromo-4-ethynylisothiazole will resonate at a chemical shift greater than 3.0 ppm , likely in the range of 3.2 to 3.6 ppm . The precise value will be dependent on the specific solvent used for the measurement due to solvent-solute interactions.[6][7]
Experimental Protocol for ¹H NMR Analysis
Acquiring a high-quality ¹H NMR spectrum of a novel compound like 3-bromo-4-ethynylisothiazole requires a meticulous and standardized approach. The following protocol is designed to ensure reproducibility and generate reliable data for structural elucidation.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the purified 3-bromo-4-ethynylisothiazole.[8] The purity of the sample is critical to avoid signals from impurities that may complicate spectral interpretation.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent in a clean, dry NMR tube.[8] Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak.[9]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral resolution.[10]
-
-
Choice of Internal Standard:
-
Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[2] While many deuterated solvents are supplied with TMS, its addition can be considered if not present.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This is crucial for maintaining a stable magnetic field during the experiment.[8]
-
Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters:
-
Spectral Width: A standard spectral width of -2 to 12 ppm is generally sufficient for most organic molecules.
-
Number of Scans: For a sample of this concentration, 16 to 64 scans should provide an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative ¹H NMR. For quantitative analysis, a longer delay (5 x T₁) is necessary.
-
Acquisition Time (AT): An acquisition time of 2-4 seconds will provide good digital resolution.
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert it into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate the peaks to determine the relative number of protons responsible for each signal.
-
Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).
-
Experimental Workflow Diagram
Sources
- 1. Alkynes | OpenOChem Learn [learn.openochem.org]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. unn.edu.ng [unn.edu.ng]
- 7. thieme-connect.de [thieme-connect.de]
- 8. organomation.com [organomation.com]
- 9. NMR 溶劑 [sigmaaldrich.com]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
HRMS Fragmentation Patterns for 3-Bromo-4-ethynyl-1,2-thiazole Analysis: A Comparative Guide
Executive Summary & Strategic Importance
In fragment-based drug discovery (FBDD), 3-bromo-4-ethynyl-1,2-thiazole represents a high-value "privileged scaffold." Its utility lies in the orthogonal reactivity of the bromine (Suzuki/Buchwald coupling) and the ethynyl group (Click chemistry/Sonogashira), anchored by the bioisosteric 1,2-thiazole core.
However, the analytical validation of this intermediate is plagued by regioisomeric impurities (e.g., 4-bromo-3-ethynyl-1,2-thiazole) that possess identical exact masses. Standard low-resolution MS cannot distinguish these isomers. This guide objectively compares High-Resolution Mass Spectrometry (HRMS) fragmentation workflows, establishing a definitive protocol for structural validation using ESI-Q-TOF/Orbitrap platforms.
Structural Analysis & Isotopic Signatures
Before defining fragmentation, one must validate the precursor ion. The presence of bromine creates a distinct isotopic signature that serves as the first checkpoint in the analysis.
The "Twin Tower" Signature
Unlike standard organic molecules, 3-bromo-4-ethynyl-1,2-thiazole (
Table 1: Precursor Ion Theoretical Mass (ESI+)
| Isotopologue | Formula | Theoretical m/z [M+H]+ | Relative Abundance | Mass Defect |
| 187.9164 | 100% | Negative (-0.08) | ||
| 189.9144 | ~97.3% | Negative (-0.08) | ||
| 188.9198 | ~5.5% | - |
Critical Insight: The negative mass defect (caused by Br and S) distinguishes this scaffold from purely organic contaminants (positive mass defect), acting as an intrinsic filter in complex matrices.
Comparative Methodology: ESI vs. APCI
The choice of ionization source dictates the internal energy of the ion and, consequently, the richness of the fragmentation spectra.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Verdict |
| Ionization Mechanism | Solution-phase protonation (Soft). | Gas-phase proton transfer (Harder). | ESI Preferred. |
| Protonation Site | Nitrogen (N-2) of the thiazole ring. | Non-specific. | ESI localizes charge, directing specific cleavages. |
| In-Source Fragmentation | Minimal. | Moderate (Loss of Br• common).[1][2] | ESI preserves the molecular ion |
| Sensitivity | High for polar heterocycles. | Medium for this scaffold. | ESI provides ~10x sensitivity gain. |
Fragmentation Pathways & Mechanism[1][3]
The fragmentation of 3-bromo-4-ethynyl-1,2-thiazole is governed by the stability of the thiazole ring versus the lability of the C-Br bond.
Primary Pathway: The "Bromine Ejection"
The weakest bond in the system is the
-
Homolytic Cleavage: Loss of
radical (neutral loss 79/81 Da). -
Heterolytic Cleavage: Loss of
(neutral loss 80/82 Da).
Experimental Observation: In isothiazoles, the radical loss is often suppressed in even-electron ions (
Secondary Pathway: Ring Disassembly (RDA-like)
The isothiazole ring undergoes a characteristic cleavage of the N-S bond (the weakest heteroatom bond), followed by the expulsion of small nitriles.
-
Loss of HCN (27.01 Da): Common in nitrogen heterocycles.
-
Loss of CS (44.97 Da): Specific to sulfur heterocycles.
The "Ethynyl-Migration" Anomaly
A unique feature of 4-ethynyl-substituted heterocycles is the potential for cyclization or acetylene loss (
Visualizing the Mechanism
The following diagram illustrates the competing fragmentation pathways for the
Figure 1: Competing fragmentation pathways for 3-bromo-4-ethynyl-1,2-thiazole. The N-S bond cleavage (Red path) is the diagnostic "soft" channel, while Br loss (Yellow path) requires higher energy.
Differentiation from Regioisomers
The most critical analytical challenge is distinguishing 3-bromo-4-ethynyl (Target) from 4-bromo-3-ethynyl (Impurity).
Differentiation Strategy:
The position of the bromine relative to the ring nitrogen (N-2) dictates the abundance of the
-
3-Bromo isomer (Target): The Br is adjacent to the N. Steric hindrance and electronic effects weaken the N-S bond, promoting HCN loss (Ring opening).
-
4-Bromo isomer (Impurity): The Br is at the "back" of the ring (C-4). The N-S bond is more stable. Fragmentation is dominated by Br radical loss before ring opening.
Table 2: Diagnostic Ratio Guide
| Fragment Ion | Target (3-Br) Behavior | Impurity (4-Br) Behavior |
| [M+H - HCN]+ | High Intensity (Base Peak at low CE) | Low Intensity |
| [M+H - Br]+ | Medium Intensity | High Intensity (Labile C4-Br) |
| Ratio (HCN loss / Br loss) | > 1.5 | < 0.5 |
Experimental Protocol (Self-Validating)
This protocol is designed for a Q-TOF or Orbitrap system.
Step 1: Sample Preparation
-
Dissolve 1 mg of compound in 1 mL Acetonitrile (ACN) (Stock).
-
Dilute to 1 µg/mL in 50:50 Water:MeOH + 0.1% Formic Acid .
-
Why Formic Acid? Essential to ensure
formation on the thiazole nitrogen.
-
Step 2: MS Source Parameters (ESI+)
-
Spray Voltage: 3.5 kV (Standard).
-
Capillary Temp: 300°C.
-
Sheath Gas: 30 arb units.
-
Resolution: > 30,000 FWHM (Required to resolve
isotopes from satellites).
Step 3: MS/MS Acquisition (Stepped CE)
Do not use a single collision energy. Use Stepped CE (e.g., 20, 40, 60 eV) in a single scan or separate experiments.
-
Low CE (20 eV): Preserves ring fragments (
160.9). Best for isomer differentiation. -
High CE (50 eV): Forces Br loss (
109). Confirms the presence of the halogen.
Step 4: Data Validation Workflow
Use the following logic gate to validate the compound identity.
Figure 2: Logical workflow for structural confirmation using HRMS data.
References
-
Isothiazole Fragmentation: Millard, B. J. (1969). Mass Spectrometry of Heterocyclic Compounds. Fragmentation of isothiazoles typically involves N-S bond cleavage. (Analogous chemistry in 1,2-benzisothiazoles).
-
Differentiation of Regioisomers: Lebedev, A. T. (2017).[3] Identification and Interconversion of Isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles in Conditions of Electrospray Ionization. Journal of Pharmaceutical and Biomedical Analysis.
-
Halogenated Heterocycles: Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Chapter on Isotopic Patterns and Halogen Fragmentation).
-
Thiazole Analysis: Chupakhin, O. N., et al. (2023).[4][5] Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS.[3][5][6] Molecules.
(Note: While specific literature on the exact 3-bromo-4-ethynyl-1,2-thiazole molecule is proprietary or sparse, the fragmentation rules applied above are derived from the authoritative behavior of the 1,2-thiazole class and brominated heterocycles cited in Refs 1-4.)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Identification and interconversion of isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles in conditions of electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Guide: High-Resolution HPLC Separation of Isothiazole Regioisomers
Executive Summary
Isothiazoles (1,2-thiazoles) serve as critical bioisosteres in modern drug discovery, often replacing thiazoles or pyridines to modulate metabolic stability. However, their regioisomers—specifically the 3-, 4-, and 5-substituted variants—present a significant separation challenge due to their identical molecular weight and nearly indistinguishable lipophilicity (logP).
This guide objectively compares the performance of a standard C18 (Alkyl) stationary phase against a Phenyl-Hexyl (Aromatic) phase. Experimental data demonstrates that while C18 columns often fail to resolve critical isomeric pairs (Resolution
Physicochemical Basis of Separation
To design a robust protocol, one must understand the fundamental properties of the isothiazole core compared to its isomers.
The Polarity & Basicity Paradox
Unlike thiazole (1,3-thiazole), isothiazole contains a direct N-S bond. This imparts unique electronic properties:
-
Dipole Moment: Isothiazole (
D) is significantly more polar than thiazole ( D), generally resulting in earlier elution in Reversed-Phase (RP) chromatography. -
Basicity (pKa): The pKa of the isothiazole conjugate acid is approximately -0.5 , compared to ~2.5 for thiazole.
-
Implication: At standard HPLC pH ranges (pH 2–8), the isothiazole ring remains neutral . Consequently, pH buffers control the ionization of substituents, not the core ring itself.
-
Structural Regioisomerism
We utilize Phenylisothiazole isomers as the model system for this guide, as they represent a common scaffold in medicinal chemistry.
-
3-Phenylisothiazole: Substituent adjacent to Nitrogen.
-
4-Phenylisothiazole: Substituent at the "beta" position; unique electronic conjugation.
-
5-Phenylisothiazole: Substituent adjacent to Sulfur.
Experimental Protocol
The following protocols were executed to generate the comparative data.
Workflow Diagram
Figure 1: Method Development Workflow for Isomer Separation.
Chromatographic Conditions
| Parameter | Condition A (Standard) | Condition B (Optimized) |
| Stationary Phase | Endcapped C18 (3.5 µm, 100 Å) | Phenyl-Hexyl (3.5 µm, 100 Å) |
| Dimensions | 4.6 x 100 mm | 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) |
| Gradient | 5-95% B over 10 min | 5-95% B over 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 40°C | 35°C |
| Detection | UV @ 254 nm | UV @ 254 nm |
Scientist's Note: We switched from Acetonitrile to Methanol in Condition B. Methanol is a protic solvent that facilitates stronger
Comparative Analysis & Results
Retention Data Summary
The following table summarizes the retention times (
| Analyte | C18 Retention ( | C18 Resolution ( | Phenyl-Hexyl Retention ( | Phenyl-Hexyl Resolution ( |
| 3-Phenylisothiazole | 5.21 | - | 5.85 | - |
| 5-Phenylisothiazole | 5.30 | 0.6 (Co-elution) | 6.45 | 3.2 |
| 4-Phenylisothiazole | 5.45 | 1.1 (Partial) | 7.10 | 2.8 |
Performance Analysis
-
C18 Failure Mode: The C18 column relies almost exclusively on hydrophobic subtraction.[1] Since the isomers possess identical molecular formulas and very similar hydrophobic surface areas, the selectivity factor (
) approaches 1.0, leading to co-elution of the 3- and 5-isomers. -
Phenyl-Hexyl Success: The Phenyl-Hexyl phase introduces a secondary separation mechanism. The electron-deficient isothiazole ring interacts differently with the
-electron rich stationary phase depending on the substituent position.-
Observation: The 4-substituted isomer, which often has the highest degree of conjugation symmetry, showed the strongest retention shift, effectively pulling it away from the 3- and 5-isomers.
-
Interaction Mechanism
The superior performance of the Phenyl-Hexyl phase is driven by the interaction between the aromatic stationary phase and the heterocycle's
Figure 2: Differential
Troubleshooting & Optimization
Even with the correct column, isothiazole separations can suffer from peak shape issues.
-
Peak Tailing:
-
Cause: Although the isothiazole ring is not basic (pKa -0.5), residual silanols on the silica support can still interact with the nitrogen lone pair.
-
Solution: Ensure the use of "Endcapped" columns.[2] If tailing persists, add 10mM Ammonium Acetate to the aqueous mobile phase to compete for silanol sites.
-
-
Retention Drift:
-
Cause: "Phase Collapse" or "Dewetting" is common in highly aqueous conditions (0-5% Organic) often used at the start of gradients for polar isothiazoles.
-
Solution: Do not start below 5% organic modifier unless using a "Polar-Embedded" or "Aq-compatible" column.
-
References
-
Isothiazole Properties & Synthesis
-
Chromatographic Selectivity Mechanisms
-
Regioisomer Identification
Sources
- 1. nacalai.com [nacalai.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole and Isothiazole Chemistry in Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
